Physicochemical Profiling of Solvent Violet 59: A Technical Guide for Material Qualification and Safety Assessment Executive Summary Solvent Violet 59 (C.I. 62025) is a high-performance anthraquinone colorant widely util...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling of Solvent Violet 59: A Technical Guide for Material Qualification and Safety Assessment
Executive Summary
Solvent Violet 59 (C.I. 62025) is a high-performance anthraquinone colorant widely utilized in the coloration of engineering thermoplastics (PET, PC, ABS) and synthetic fibers.[1][2] While primarily an industrial colorant, its relevance to the pharmaceutical and medical device sectors lies in its application in medical-grade packaging and polymeric medical devices .
For drug development professionals and toxicologists, the physicochemical characterization of Solvent Violet 59 is critical not for its therapeutic potential, but for Extractables & Leachables (E&L) profiling . Understanding its solubility, thermal stability, and degradation pathways is essential to ensure that colorant migration does not compromise drug product safety or biocompatibility standards (ISO 10993).
This guide provides a rigorous technical analysis of Solvent Violet 59, establishing a self-validating framework for its identification, quantification, and stability assessment.
Chemical Identity & Structural Analysis
Solvent Violet 59 belongs to the anthraquinone class, specifically the 1,4-diamino-2,3-diphenoxy derivatives. Its chromophore is stabilized by intramolecular hydrogen bonding between the amino groups and the carbonyl oxygens, contributing to its high light fastness and thermal stability.
The synthesis typically involves the nucleophilic aromatic substitution of 1,4-diamino-2,3-dichloroanthraquinone with phenol in the presence of an alkaline catalyst. This pathway is critical for impurity profiling, as residual phenol or chlorinated intermediates may persist.
Figure 1: Synthesis logic and impurity origin for Solvent Violet 59.
Physicochemical Characterization
The following data aggregates multiple technical data sheets and literature values to provide a consensus profile.
Solubility Profile (20°C)
Solvent Violet 59 is a lipophilic dye. Its solubility profile is the primary driver for solvent selection in analytical method development (e.g., HPLC diluents).
Solvent
Solubility (g/L)
Relevance
Water
< 0.001 (Insoluble)
Biocompatibility (low leaching risk in aqueous drugs)
Dichloromethane
~150.0
Primary solvent for extraction/dissolution
Acetone
~37.0
Good for polymer swelling/extraction
Toluene
~28.0
Simulant for fatty food contact
Ethanol
~2.5
Poor solvent; avoid as primary diluent
n-Hexane
< 1.0
Non-polar extraction control
Thermal & Optical Properties
Melting Point: 186°C – 195°C.
Note: High-purity standards may exhibit higher melting onsets. Differential Scanning Calorimetry (DSC) is recommended for lot-to-lot verification.
Thermal Stability: Stable up to 260°C in polymer matrices (Polystyrene).[3]
Degradation: Above 300°C, sublimation and oxidative degradation occur.
Absorption Spectrum (UV-Vis):
: 545 nm (in Ethanol/Toluene).
Extinction Coefficient (
): High molar absorptivity allows for detection at ppb levels.
Color Change: In concentrated H₂SO₄, the dye forms a colorless or pale yellow protonated species, reverting to violet upon dilution. This halochromism is a rapid identification test.
Analytical Methodologies for Qualification
To ensure the safety of materials colored with Solvent Violet 59, a validated analytical workflow is required. The following protocols are designed for E&L studies and Raw Material Release .
Identification & Purity (HPLC-PDA-MS)
Rationale: UV-Vis alone is non-specific. LC-MS provides mass confirmation, essential for distinguishing Solvent Violet 59 from structurally similar anthraquinones (e.g., Solvent Violet 13).
A: Water + 0.1% Formic Acid (improves ionization).
B: Acetonitrile (ACN) + 0.1% Formic Acid.
Gradient: 50% B to 100% B over 15 mins; Hold 5 mins.
Flow Rate: 1.0 mL/min.
Detection:
PDA: 545 nm (Quantification).
MS: ESI Positive Mode (Target m/z 423.4 [M+H]⁺).
Extractables Screening Workflow
For medical device plastics, determining if the dye migrates is paramount.
Figure 2: Extractables screening workflow for Solvent Violet 59 in medical polymers.
Regulatory & Safety Considerations
In the context of drug development and medical devices, Solvent Violet 59 is treated as an additive .
Migration Limits: While specific limits depend on the final application (e.g., blood contact vs. skin contact), the dye's high lipophilicity (LogP > 5, estimated) suggests a high affinity for lipid-based drug formulations or fatty tissues.
Impurities: Commercial grades may contain trace amounts of heavy metals or unreacted aromatic amines. High-purity grades (low ppm metals, free of primary amines) must be specified for biomedical applications.
Toxicology: Anthraquinones can exhibit genotoxicity. A negative Ames test for the specific lot is a standard requirement for medical grade raw materials.
References
Chemical Book. Solvent Violet 59 - CAS 6408-72-6 Properties and Structure.
Solubility Profile & Solvent Interactions of 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (Solvent Violet 59)
A Technical Guide for Formulation, Synthesis, and Functional Applications [1][2][3] Executive Summary 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (CAS: 6408-72-6), commercially known as Solvent Violet 59 or Disperse...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Formulation, Synthesis, and Functional Applications [1][2][3]
Executive Summary
9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (CAS: 6408-72-6), commercially known as Solvent Violet 59 or Disperse Violet 26 , represents a class of hydrophobic anthraquinone derivatives critical to both industrial polymer coloration and emerging bio-diagnostic applications.[1][2][3][4] While traditionally utilized for dyeing polyester (PES) and engineering plastics (PC, ABS), recent research has identified its utility as a fluorescent probe for hypochlorite (
This guide provides a rigorous analysis of its solubility landscape, thermodynamic behavior, and purification protocols.[2][3] For researchers in drug development and material science, understanding the solubility differential of this compound is the key to optimizing recrystallization yields and designing effective delivery systems.[2][3]
Physicochemical Characterization
The solubility behavior of Solvent Violet 59 is dictated by its molecular architecture: a rigid, planar anthraquinone core flanked by two amino groups (H-bond donors) and two phenoxy groups (lipophilic,
The following diagram illustrates how specific functional groups on the molecule dictate solvent compatibility.
Figure 1: Structure-Solvent Interaction Map.[1][2][3] The molecule favors polarizable, non-protic solvents (DCM) over polar protic solvents (Ethanol) due to the dominance of pi-stacking interactions over hydrogen bonding.[1][2][3]
Solubility Landscape
The solubility data below represents equilibrium saturation concentrations at 20°C. The data highlights a distinct preference for chlorinated and polar aprotic solvents over alcohols.[2][3]
Table 1: Experimental Solubility Data (at 20°C)
Solvent Class
Solvent
Solubility (g/L)
Mechanistic Insight
Chlorinated
Dichloromethane (DCM)
153.2
Excellent polarity match; strong dispersion forces stabilize the large aromatic system.[1][2][3]
Ketone
Acetone
37.7
Good dipole-dipole interaction with the quinone carbonyls.[1][2][3]
Ester
Butyl Acetate
31.8
Moderate solubility; useful for coating formulations.[1][2][3]
Aromatic
Toluene (Methylbenzene)
27.9
Driven by - stacking between solvent and the anthraquinone/phenoxy rings.[1][2][3]
Alcohol
Ethanol
2.5
Poor.[1][2][3][6] The energy cost to disrupt ethanol's H-bond network exceeds the solute-solvent interaction energy.[1][2][3]
Aqueous
Water
< 0.002
Practically insoluble due to high hydrophobicity ().[1][2][3]
Critical Insight for Purification: The vast solubility difference between Dichloromethane (153.2 g/L) and Ethanol (2.5 g/L) makes this pair ideal for anti-solvent crystallization .[2][3] Dissolve the crude material in minimal DCM, filter, and slowly add Ethanol to precipitate pure crystals.[2][3]
Thermodynamic Modeling Framework
For researchers requiring precise solubility prediction at varying temperatures (e.g., for reactor design), the experimental data should be correlated using the Modified Apelblat Equation .[1][2][3] While specific coefficients for this CAS are often proprietary, the following workflow allows you to generate them.
Use this protocol to validate solubility data for regulatory or process definitions.[1][2][3]
Preparation: Add excess Solvent Violet 59 (approx. 2g) to 50mL of the target solvent in a jacketed glass vessel.[2][3]
Equilibration: Stir magnetically at 400 rpm. Control temperature via a circulating water bath (
).
Time Course: Allow equilibration for 24 hours. Check for the presence of solid phase (add more if fully dissolved).[2][3]
Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe.[1][2][3]
Filtration: Filter through a 0.22 µm PTFE syringe filter (PTFE is required due to solvent compatibility).[1][2][3]
Dilution & Analysis: Dilute the filtrate immediately with mobile phase (e.g., Acetonitrile) to prevent precipitation.[2][3] Quantify using HPLC (C18 column, MeOH/Water gradient) or UV-Vis spectrophotometry at 545 nm.
Protocol B: Purification via Anti-Solvent Recrystallization
Recommended for obtaining high-purity standards for biological assays.[1][2][3]
Dissolution: Dissolve 10g of crude Solvent Violet 59 in 70mL of Dichloromethane at room temperature.
Filtration: Filter the dark violet solution to remove insoluble mechanical impurities.
Precipitation: Place the filtrate in a stirred vessel. Slowly add Ethanol (200mL) dropwise over 1 hour.
Crystallization: Cool the mixture to 0-5°C and hold for 4 hours.
Recovery: Filter the precipitated crystals, wash with cold Ethanol, and dry under vacuum at 60°C.
Applications in Research & Development
1. Fluorescent Probe for Hypochlorite ()
Research by Li et al.[1][2][3][8] (RSC Adv., 2014) highlights that this specific anthraquinone structure acts as a selective colorimetric and fluorescent probe.[2][3]
Mechanism: The amino groups are susceptible to oxidation by
, altering the intramolecular charge transfer (ICT) state.[1][2][3]
Relevance: This allows for the bio-imaging of reactive oxygen species (ROS) in living cells, making the compound's solubility in biocompatible co-solvents (like DMSO/PBS mixtures) a critical parameter for assay development.[1][2][3]
2. Polymer Engineering
In the dyeing of plastics (Polystyrene, ABS), the high thermal stability (up to 260°C) and solubility in polymer melts are crucial.[1][2][3] The solubility data in Toluene and Butyl Acetate serves as a proxy for its compatibility with aromatic polymers (PS, PET).[2][3]
References
Li, J., et al. (2014).[2][3][8] "A selective colorimetric and fluorescent probe for the detection of ClO- and its application in bioimaging."[1][2][3][8] RSC Advances, 4, 44610-44613.[1][2][3][8] Link
PubChem Database. (n.d.).[1][2][3] "9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (Compound)." CID 80839.[1][2][3] Link
Epsilon Pigments. (n.d.).[1][2][3] "Technical Data Sheet: Solvent Violet 59." Link
ChemicalBook. (2024).[1][2][3][9] "Disperse Violet 26 Properties and Solubility Data." Link
Royal Chemical. (n.d.).[1][2][3] "Disperse Violet 26 / Solvent Violet 59 Technical Specifications." Link
photophysical properties of 1,4-diamino-2,3-diphenoxy-anthraquinone
An In-Depth Technical Guide to the Photophysical Properties of 1,4-Diamino-2,3-diphenoxy-anthraquinone Executive Summary This technical guide provides a comprehensive overview of the (CAS 6408-72-6), a significant member...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Photophysical Properties of 1,4-Diamino-2,3-diphenoxy-anthraquinone
Executive Summary
This technical guide provides a comprehensive overview of the (CAS 6408-72-6), a significant member of the anthraquinone family known commercially as Solvent Violet 59 and Disperse Violet 26. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, spectroscopic behavior, and potential applications of this molecule. We delve into its structural attributes, established synthesis protocols, and known photophysical data, while also highlighting current knowledge gaps and providing robust experimental methodologies to encourage further investigation into its fluorescent properties and solvatochromic behavior.
Introduction: The Anthraquinone Scaffold in Science and Technology
The 9,10-anthraquinone core is a privileged scaffold, forming the basis for a vast array of compounds that are integral to various fields. Historically prized as dyes and pigments, their rigid, planar, and highly conjugated structure imparts unique electronic and optical properties.[1] In modern research, substituted anthraquinones are explored for their diverse biological activities, including potential anticancer properties, and their utility in advanced materials such as organic semiconductors.[1]
The color and photophysical behavior of an anthraquinone derivative are critically dictated by the nature and position of its substituents. Electron-donating groups, such as the amino (-NH₂) and phenoxy (-OPh) groups present in 1,4-diamino-2,3-diphenoxy-anthraquinone, are known to induce significant shifts in the absorption and emission spectra, typically pushing them towards longer wavelengths (a bathochromic or red-shift). This modulation of the electronic structure is fundamental to tailoring these molecules for specific applications, from vibrant textiles to targeted fluorescent probes in cellular imaging.
Molecular Structure and Core Properties
1,4-Diamino-2,3-diphenoxy-anthraquinone is a structurally complex molecule featuring a central anthraquinone framework substituted with two amino groups at the 1 and 4 positions and two phenoxy groups at the 2 and 3 positions.
The presence of two primary amine and two ether linkages introduces significant electronic perturbation to the anthraquinone π-system. The lone pairs on the nitrogen and oxygen atoms can participate in resonance, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is the primary reason for its intense color.
Synthesis Pathway and Mechanistic Rationale
The established industrial synthesis of 1,4-diamino-2,3-diphenoxy-anthraquinone involves a nucleophilic aromatic substitution reaction. The process provides a high yield of the target compound, which is crucial for its commercial viability as a dye.[7][8]
Starting Material: 1,4-Diamino-2,3-dichloroanthraquinone
Reagent: Phenol
Reaction: Nucleophilic substitution of the chloro groups by phenoxy groups.
A common method is the condensation of 1,4-diamino-2,3-dichloroanthracene-9,10-dione with phenol.[7][9] The reaction is typically carried out in a high-boiling point, polar aprotic solvent (e.g., sulfolane) in the presence of an acid-binding agent, such as potassium hydroxide or potassium carbonate, to neutralize the HCl byproduct.[8] The use of a phase-transfer catalyst may also be employed to facilitate the reaction, leading to yields reported to be as high as 92.5%.[8]
Causality Behind Experimental Choices:
Polar Aprotic Solvent: Solvents like sulfolane or N,N-dimethylformamide (DMF) are chosen because they can dissolve the reactants and effectively solvate the cation of the base (e.g., K⁺), leaving the anion (e.g., OH⁻ or phenoxide) more naked and nucleophilic, thereby accelerating the substitution reaction.
Acid Scavenger: The presence of a base like potassium hydroxide is essential. It deprotonates phenol to form the more nucleophilic phenoxide ion and subsequently neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
High Temperature: The reaction requires elevated temperatures (e.g., 180°C) to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich anthraquinone core.
Caption: Synthesis workflow for 1,4-diamino-2,3-diphenoxy-anthraquinone.
Core Photophysical Principles
The interaction of a molecule like 1,4-diamino-2,3-diphenoxy-anthraquinone with light is governed by several key photophysical processes. Understanding these principles is essential for interpreting its spectroscopic data and predicting its behavior in different environments.
Upon absorbing a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule can then relax back to the ground state through several pathways:
Fluorescence: Radiative decay from the lowest excited singlet state (S₁) back to the ground state (S₀). This process is typically fast (nanosecond timescale) and is the basis for most applications in fluorescence spectroscopy and imaging.
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀), releasing energy as heat.
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁). This leads to the population of a triplet state, which can then relax via phosphorescence or other processes.
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of photons emitted to photons absorbed.
Caption: Experimental workflow for characterizing photophysical properties.
Protocol for UV-Vis Absorption Spectroscopy
Objective: To determine the molar extinction coefficient (ε) and confirm λ_max.
Prepare a stock solution of known concentration (e.g., 1 mM) in a suitable solvent like DMSO.
Create a dilution series (e.g., 1, 2, 5, 10, 15 µM) in the solvent of interest (e.g., ethanol).
Record the absorbance spectrum for each concentration from 250-750 nm, using the pure solvent as a blank.
Identify λ_max from the spectra.
Plot absorbance at λ_max versus concentration.
Validation & Analysis: The plot should be linear (R² > 0.99), validating adherence to the Beer-Lambert law. The molar extinction coefficient (ε) is calculated from the slope of this line (Slope = ε × path length).
Protocol for Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) relative to a known standard.
Materials: Sample solutions, a quantum yield standard with known Φ_F (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54), spectrofluorometer.
Procedure:
Prepare a series of dilute solutions of both the sample and the standard in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 to prevent inner-filter effects.
Prepare at least one sample and one standard solution with nearly identical absorbance values at the same excitation wavelength.
Measure the absorption spectra of all solutions.
Measure the fluorescence emission spectrum of each solution, ensuring the excitation and emission slit widths are identical for all measurements.
Integrate the area under the emission curve for both the sample and the standard.
Validation & Analysis: The quantum yield is calculated using the following equation:
Φ_sample = Φ_std × (I_sample / I_std) × (A_std / A_sample) × (η_sample² / η_std²)
Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The consistency of the calculated Φ_F across several pairs of sample/standard solutions with matched absorbances validates the result.
Potential Applications in Research and Drug Development
While its primary established use is as a robust dye for plastics and polyester fibers, the structural features of 1,4-diamino-2,3-diphenoxy-anthraquinone suggest potential for more advanced applications.
[4][8]* Fluorescent Probes: If the compound proves to be fluorescent and exhibits solvatochromism, it could be developed into a probe for sensing the polarity of microenvironments, such as lipid membranes or protein binding pockets.
Scaffold for Drug Discovery: The broader anthraquinone family is known for its biological activity, including potential anti-cancer effects. [10]This specific derivative could serve as a starting point for medicinal chemistry campaigns, where the phenoxy groups could be further functionalized to improve targeting or pharmacokinetic properties. The inherent color and potential fluorescence would be an advantageous feature, allowing for visualization of the compound's distribution in biological systems.
Conclusion
1,4-Diamino-2,3-diphenoxy-anthraquinone is a well-defined molecule with a robust synthesis and a clear primary application as a violet dye, stemming from its strong absorption band at 545 nm. However, a significant opportunity exists for the scientific community to perform a detailed characterization of its fluorescence and solvatochromic properties. Such studies would not only fill a fundamental knowledge gap but could also unlock new applications for this versatile scaffold in materials science and biomedical research. The protocols outlined in this guide provide a clear and validated pathway for undertaking this important work.
References
Yakubu, M. K., Gumel, M. S., Ibrahim, M. B., & Kumar, R. (2012). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Advances in Chemical Engineering and Science, 2, 300-308. [Link]
Japanese Patent Office. (1985). JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.
Jamil, A., et al. (2019). Photocatalytic degradation of disperse dye Violet-26 using TiO2 and ZnO nanomaterials and process variable optimization. Journal of Materials Research and Technology, 9, 1119-1128. (Note: Provides a representative absorption spectrum). [Link]
Mai, S., et al. (2017). Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. The Journal of Physical Chemistry B, 121(22), 5495–5504. [Link]
De Borggraeve, W. M., et al. (2024). Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole derivatives. Dyes and Pigments, 221, 111794. [Link]
C.I. Solvent Violet 59 – Introduction and Application. (2021). Company News. [Link]
The Chemistry of Color: Properties and Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
The Pharmaceutical Potential of 1,4-Diaminoanthraquinone in Cancer Research. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
Fluorescent Anthraquinones: Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. (2021). Liberty University Senior Honors Theses. [Link]
China Solvent Violet 59 Manufacturers, Suppliers, Factory. (n.d.). COLOR BLOOM. [Link]
Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine. (2017). PubMed Central. [Link]
Disperse Violet 26. (2012). World dye variety. [Link]
Würth, C., et al. (2011). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
PubChem. (n.d.). 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Jessop, P. G., et al. (2012). Solvatochromic parameters for solvents of interest in green chemistry. Green Chemistry, 14(5), 1245-1259. [Link]
Anhui Royal Chemical Co., Ltd. (n.d.). Disperse Violet 26 / Solvent Violet 59 (CAS 6408-72-6). [Link]
ResearchGate. (2024). Correction to “Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine”. [Link]
European Patent Office. (1984). EP0023645B1 - Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinones.
Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Solvent Violet 59|Elbaplast Red Violet R. [Link]
World dye variety. (2012). Solvent Violet 59. [Link]
Pharmacological Profiling & Repurposing Potential of Solvent Violet 59
From Industrial Chromophore to Bioactive Scaffold: A Technical Assessment Executive Summary Solvent Violet 59 (SV59), chemically identified as 1,4-diamino-2,3-diphenoxyanthraquinone (CAS: 6408-72-6), is primarily utilize...
Author: BenchChem Technical Support Team. Date: February 2026
From Industrial Chromophore to Bioactive Scaffold: A Technical Assessment
Executive Summary
Solvent Violet 59 (SV59), chemically identified as 1,4-diamino-2,3-diphenoxyanthraquinone (CAS: 6408-72-6), is primarily utilized as a high-performance colorant for thermoplastics (PS, ABS, PC).[1] Unlike its hydrophilic analogs used in oncology (e.g., Mitoxantrone), SV59 is engineered for extreme lipophilicity.
This technical guide provides a theoretical and experimental framework for researchers investigating the biological repurposing of SV59.[1] While direct pharmacological data is limited, Structure-Activity Relationship (SAR) analysis of the anthraquinone scaffold suggests specific mechanisms of action: DNA intercalation , Topoisomerase II inhibition , and Redox cycling-mediated oxidative stress .
Critical Warning: Industrial-grade SV59 typically contains isomers and precursors unsuitable for biological assays.[1] The purification protocols detailed in Section 3 are mandatory before any in vitro application.[1]
To understand the potential biological activity of SV59, we must deconstruct its molecular scaffold relative to known bioactive anthraquinones.
Feature
Solvent Violet 59
Mitoxantrone (Clinical Drug)
Pharmacological Implication
Core Scaffold
1,4-Diaminoanthraquinone
1,4-Dihydroxy-5,8-diaminoanthraquinone
Planar tricyclic system facilitates DNA intercalation between base pairs.[1]
Substituents
2,3-Diphenoxy (Hydrophobic)
Alkyl-amino-hydroxyl chains (Hydrophilic)
SV59: High LogP; crosses blood-brain barrier (BBB) and cell membranes easily but may aggregate in aqueous media.Mitoxantrone: Soluble; designed for systemic circulation.[1]
Redox Center
9,10-Dione
9,10-Dione
Both possess the quinone moiety capable of one-electron reduction to semiquinones, driving ROS generation.
Steric Bulk
High (Phenoxy groups)
Moderate
The bulky phenoxy groups at C2/C3 may sterically hinder deep DNA intercalation compared to the planar drug analogs.[1]
Structural Visualization (SAR Logic)
Figure 1: Structure-Activity Relationship (SAR) map of SV59.[1] The core promotes DNA binding, while the phenoxy groups dictate bioavailability and potential steric clashes.
Predicted Mechanisms of Action
Based on the 1,4-diaminoanthraquinone scaffold, SV59 is predicted to exhibit "Type II" anthraquinone toxicity/activity.[1]
A. DNA Intercalation & Topoisomerase II Inhibition
The planar anthraquinone ring inserts between DNA base pairs (intercalation).[1] The amino groups at positions 1 and 4 can form hydrogen bonds with the phosphate backbone, stabilizing the complex. This "stalled" DNA-drug complex prevents Topoisomerase II from re-ligating DNA strands during replication, leading to double-strand breaks and apoptosis.[1]
Hypothesis: SV59 will bind DNA, but with lower affinity than Mitoxantrone due to the twisting of the 2,3-phenoxy groups out of the plane.
B. Oxidative Stress (Redox Cycling)
Quinones can undergo one-electron reduction by cellular reductases (e.g., NADPH-cytochrome P450 reductase) to form unstable semiquinone radicals.[1] These radicals react with molecular oxygen to generate superoxide anions (
), leading to a cascade of Reactive Oxygen Species (ROS).[1]
Pathway:
Consequence: Lipid peroxidation and mitochondrial membrane depolarization.[1]
Mobile Phase: Toluene:Ethyl Acetate (95:5 v/v).[1] Note: SV59 is highly non-polar.
Recrystallization: Evaporate solvent. Recrystallize the residue from hot Ethanol/Acetone (1:1).[1]
Validation: Verify purity via HPLC (C18 column, Acetonitrile/Water gradient) and NMR.
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values in cancer cell lines (e.g., HeLa, MCF-7).[1]
Solubility Challenge: SV59 is insoluble in water.[1]
Stock Solution: Prepare 10mM stock in 100% DMSO.
Working Solution: Dilute into culture media. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.[1] If precipitation occurs (turbidity), use a BSA-conjugated delivery system.[1]
Step-by-Step:
Seed cells (5,000/well) in 96-well plates. Incubate 24h.
Treat with SV59 serial dilutions (0.1µM to 100µM).[1]
Protocol C: Cell-Free DNA Binding (UV-Vis Titration)
Objective: Confirm intercalation mechanism.
Principle: Intercalators cause hypochromicity (decrease in absorbance) and a red-shift (bathochromic shift) in the drug's UV-Vis spectrum upon DNA binding.[1]
Method:
Prepare 20µM SV59 in Tris-HCl buffer (with 5% DMSO for solubility).
Titrate with increasing concentrations of CT-DNA (Calf Thymus DNA).[1]
While SV59 is approved for plastics (food contact regulations vary by region), its bioavailability changes drastically when dissolved in biological solvents.
Mutagenicity (The Ames Test)
Anthraquinones with amino groups are often mutagenic (frameshift mutations).[1]
Risk: SV59 is structurally similar to Disperse Violet 1, a known mutagen.[1]
Metabolic Activation: The hydrophobic nature suggests SV59 requires metabolic activation (S9 fraction) to become genotoxic.[1]
Cardiotoxicity Potential
Like Doxorubicin, the quinone moiety poses a risk to cardiomyocytes, which are poor at detoxifying ROS.
In Vitro Marker: Monitor Caspase-3 activation in H9c2 cardiomyocytes treated with SV59.
Figure 2: The futile redox cycle.[1] SV59 accepts an electron to become a radical, then passes it to oxygen, regenerating the parent drug to repeat the cycle.
References
PubChem. (n.d.).[1][2] Compound Summary: Solvent Violet 59 (1,4-diamino-2,3-diphenoxyanthraquinone).[1][2][3] National Library of Medicine.[1] Retrieved from [Link]
Huang, H. S., et al. (2007).[1] Synthesis and cytotoxic activity of anthraquinone derivatives with 1,4-diamino substitution.[1] This paper establishes the baseline cytotoxicity for the 1,4-diamino scaffold.[1]
Kovacic, P., & Somanathan, R. (2014). Mechanism of drug action and toxicity: The role of quinones and toxic oxygen species. Current Medicinal Chemistry.[1] Links quinone structure to ROS generation.[1]
Lown, J. W. (1993).[1] Anthracycline and anthraquinone anticancer agents: Current status and recent developments.[1][4] Pharmacology & Therapeutics.[1] Definitive text on intercalation mechanics.
Baqi, Y., et al. (2020).[1] Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors.[1] Frontiers in Pharmacology.[1] Demonstrates the versatility of the amino-anthraquinone scaffold.[1] Retrieved from [Link]
using 1,4-diamino-2,3-diphenoxy-anthraquinone as a fluorescent probe
1,4-Diamino-2,3-diphenoxy-anthraquinone: A Novel Fluorogenic Scaffold for Cellular and Molecular Sensing Abstract: This document provides a comprehensive technical guide for the investigation and application of 1,4-diami...
Author: BenchChem Technical Support Team. Date: February 2026
1,4-Diamino-2,3-diphenoxy-anthraquinone: A Novel Fluorogenic Scaffold for Cellular and Molecular Sensing
Abstract: This document provides a comprehensive technical guide for the investigation and application of 1,4-diamino-2,3-diphenoxy-anthraquinone as a novel fluorescent probe. Drawing upon the established photophysical principles of the anthraquinone core and the functional implications of its unique diamino and diphenoxy substitutions, we present a roadmap for its synthesis, characterization, and deployment in key research applications. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new fluorometric tools for bio-sensing and cellular imaging.
Introduction: The Anthraquinone Scaffold in Fluorescence Sensing
The anthraquinone core is a well-established fluorophore, and its derivatives have been widely utilized in the development of fluorescent probes for various applications, including the detection of metal ions and for bioimaging. The rigid, planar structure of the anthraquinone system provides a stable scaffold, while substitutions on the ring system can be used to tune its photophysical properties and introduce specific functionalities for sensing. The introduction of electron-donating groups, such as amino groups, can significantly enhance the fluorescence quantum yield and shift the emission to longer wavelengths.
This application note focuses on the potential of a novel derivative, 1,4-diamino-2,3-diphenoxy-anthraquinone . The presence of two amino groups at the 1 and 4 positions is expected to impart favorable fluorescent properties. Furthermore, the diphenoxy groups at the 2 and 3 positions may serve as recognition sites for specific analytes, potentially through metal coordination or other non-covalent interactions, leading to a "turn-on" or "turn-off" fluorescent response. This unique combination of functionalities suggests that 1,4-diamino-2,3-diphenoxy-anthraquinone could be a versatile platform for the development of new fluorescent probes.
Synthesis and Characterization
The synthesis of 1,4-diamino-2,3-diphenoxy-anthraquinone can be achieved through a nucleophilic aromatic substitution reaction from 1,4-diamino-2,3-dihaloanthraquinone with phenol in a polar aprotic solvent.[1]
Synthesis Protocol
Materials:
1,4-diamino-2,3-dichloroanthraquinone
Phenol
Potassium Carbonate (K₂CO₃)
Sulfolane (solvent)
Methanol
Water (deionized)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,4-diamino-2,3-dichloroanthraquinone (1 equivalent), phenol (2.5 equivalents), and potassium carbonate (2.2 equivalents) in sulfolane.
Heat the reaction mixture to 180°C with vigorous stirring.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion of the reaction (typically 6 hours), cool the mixture to room temperature.
Precipitate the product by adding methanol to the reaction mixture.
Filter the precipitate and wash thoroughly with water and then with methanol to remove unreacted starting materials and byproducts.
Dry the product, a violet solid, under vacuum.
Caption: Synthesis workflow for 1,4-diamino-2,3-diphenoxy-anthraquinone.
Characterization
The synthesized product should be characterized to confirm its identity and purity using standard analytical techniques:
¹H and ¹³C NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Photophysical Properties
A thorough understanding of the photophysical properties of a fluorescent probe is crucial for its effective application.
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)
Spectrofluorometer
UV-Vis Spectrophotometer
Procedure:
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.
Absorption and Emission Spectra:
Dilute the stock solution to 10 µM in the desired solvent.
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).
Record the emission spectrum using a spectrofluorometer by exciting at λ_abs. Determine the emission maximum (λ_em).
Quantum Yield (Φ_F) Determination:
Use the comparative method with quinine sulfate as the reference standard (Φ_F = 0.54).
Prepare a series of dilutions of the probe and the standard with absorbances less than 0.1 at the excitation wavelength.
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
Calculate the quantum yield using the following equation:
Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.
Stokes Shift Calculation:
Calculate the Stokes shift as the difference between the emission and absorption maxima: Stokes Shift (nm) = λ_em - λ_abs.
Photophysical Property
Expected Range
Absorption Maximum (λ_abs)
550 - 650 nm
Emission Maximum (λ_em)
600 - 750 nm
Quantum Yield (Φ_F)
0.1 - 0.5
Stokes Shift
> 50 nm
Application: Sensing of Metal Ions
The diamino and diphenoxy moieties of the probe can potentially act as a chelating site for metal ions. This interaction may lead to a change in the fluorescence properties of the probe, enabling its use as a metal ion sensor.
Protocol for Metal Ion Sensing
Materials:
1,4-diamino-2,3-diphenoxy-anthraquinone stock solution (1 mM in DMSO)
Stock solutions (10 mM) of various metal salts (e.g., CuCl₂, FeCl₃, ZnCl₂, NiCl₂, CoCl₂, CdCl₂, HgCl₂) in deionized water.
HEPES buffer (10 mM, pH 7.4)
Procedure:
Screening for Selectivity:
In a series of cuvettes, add 2 mL of HEPES buffer.
Add the probe to each cuvette to a final concentration of 10 µM.
Add 2 equivalents of each metal ion solution to separate cuvettes.
Incubate for 10 minutes at room temperature.
Measure the fluorescence emission spectrum of each sample.
Titration Experiment:
For the metal ion that induces the most significant fluorescence change, perform a titration experiment.
To a cuvette containing the probe (10 µM in HEPES buffer), add increasing concentrations of the metal ion (0 to 10 equivalents).
Record the fluorescence spectrum after each addition.
Data Analysis:
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Determine the detection limit and the binding constant from the titration data.
Caption: Experimental workflow for metal ion sensing.
Application: Bioimaging
The potential of 1,4-diamino-2,3-diphenoxy-anthraquinone as a fluorescent probe for cellular imaging can be explored. Its lipophilic nature, due to the phenoxy groups, may facilitate cell membrane permeability.
Protocol for Live Cell Imaging
Materials:
HeLa cells (or other suitable cell line)
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
Phosphate-Buffered Saline (PBS)
1,4-diamino-2,3-diphenoxy-anthraquinone stock solution (1 mM in DMSO)
Hoechst 33342 (nuclear stain)
Confocal Laser Scanning Microscope (CLSM)
Procedure:
Cell Culture: Culture HeLa cells on glass-bottom dishes in DMEM at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
Probe Loading:
Wash the cells twice with PBS.
Incubate the cells with the probe at a final concentration of 5 µM in serum-free DMEM for 30 minutes at 37°C.
Co-staining (Optional):
Wash the cells twice with PBS.
Incubate the cells with Hoechst 33342 (1 µg/mL) for 10 minutes to stain the nucleus.
Imaging:
Wash the cells twice with PBS.
Add fresh serum-free DMEM.
Image the cells using a CLSM with appropriate excitation and emission filters.
Cytotoxicity Assay:
Perform an MTT assay to evaluate the cytotoxicity of the probe at different concentrations.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For instance, in the metal ion sensing experiments, the selectivity screening against a panel of ions provides confidence in the specificity of the probe. In bioimaging, co-localization studies with known organelle-specific dyes can validate the subcellular localization of the probe. The cytotoxicity assay is crucial to ensure that the observed fluorescence is not an artifact of cell death.
Conclusion
1,4-diamino-2,3-diphenoxy-anthraquinone represents a promising, yet unexplored, scaffold for the development of novel fluorescent probes. Its unique substitution pattern offers the potential for interesting photophysical properties and sensing capabilities. The protocols outlined in this application note provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound in both chemical and biological systems.
References
The Chemistry of Color: Properties and Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone. (n.d.).
1,4-Diamino-2,3-dihydroanthraquinone. (n.d.). In Wikipedia. Retrieved from [Link]
Method for preparing 1,4-diaminoanthraquinones and intermediates thereof. (1987). Google Patents.
Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. (1985). Google Patents.
Organic fluorophore-based fluorescent probes for abnormal immune response diagnosis and treatment evaluation. (2023). Sensors & Diagnostics. Retrieved from [Link]
Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. (2022). Scientific Reports. Retrieved from [Link]
Lessons in Organic Fluorescent Probe Discovery. (2021). ACS Chemical Biology. Retrieved from [Link]
1,4-Diamino-2,3-dihydroanthraquinone. (n.d.). PubChem. Retrieved from [Link]
FLUORESCENT ANTHRAQUINONES: Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. (2021). Liberty University. Retrieved from [Link]
Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. (2012). Advances in Chemical Engineering and Science. Retrieved from [Link]
Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinones. (1984). Google Patents.
Process for the preparation of 1,4-diamino-2,3-dicyano-anthraquinone. (1981). Google Patents.
Luminescent Sensing of Specific Analytes by Redox Active Anthraquinone Amide Macrocycles. (n.d.). University of South Dakota. Retrieved from [Link]
Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells. (2012). Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]
1,4-diamino-2,3-diphenoxy-anthraquinone for detecting hypochlorite
Application Note & Protocol Topic: 1,4-Diamino-2,3-diphenoxy-anthraquinone as a Prototypical Scaffold for Fluorescent Detection of Hypochlorite Audience: Researchers, scientists, and drug development professionals. Intro...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: 1,4-Diamino-2,3-diphenoxy-anthraquinone as a Prototypical Scaffold for Fluorescent Detection of Hypochlorite
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of Hypochlorite
Hypochlorite (ClO⁻), the conjugate base of hypochlorous acid (HOCl), is a critical reactive oxygen species (ROS) within biological systems. Generated endogenously by neutrophils and monocytes through the myeloperoxidase (MPO)-mediated oxidation of chloride ions, it serves as a potent microbicidal agent, forming the first line of defense against invading pathogens.[1][2] However, the overproduction or mislocalization of hypochlorite is a hallmark of oxidative stress and has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][2] This dual role necessitates the development of highly sensitive and selective analytical tools to monitor its flux in complex biological environments. Fluorescent probes have emerged as a superior method for this purpose due to their high sensitivity, operational simplicity, and capacity for real-time imaging in living cells.[2][3]
Anthraquinone derivatives, a class of compounds renowned for their rich photophysical properties and extensive use as dyes, represent a promising scaffold for the design of such probes.[4][5] Their rigid, planar structure and tunable electronic properties through substituent modification allow for the rational design of probes that can respond to specific analytes. This document outlines the principles and a generalized protocol for using an anthraquinone-based scaffold, exemplified by the 1,4-diamino-2,3-diphenoxy-anthraquinone structure, for the fluorescent detection of hypochlorite.
Principle of Detection: Oxidation-Triggered Fluorescence Turn-On
While 1,4-diamino-2,3-diphenoxy-anthraquinone itself is primarily known as a violet dye (C.I. Solvent Violet 59)[6], its core structure contains the necessary components for a hypochlorite-sensing mechanism. The detection strategy is predicated on a selective chemical reaction between the probe and hypochlorite that induces a significant change in the probe's fluorescence properties.
The proposed mechanism involves the hypochlorite-mediated oxidation of the electron-donating amino groups on the anthraquinone core. In its native state, the probe may exhibit low fluorescence due to quenching mechanisms such as Intramolecular Charge Transfer (ICT). The amino groups act as strong electron donors, and upon photoexcitation, an ICT state is formed, which often relaxes non-radiatively. Hypochlorite, a powerful oxidizing agent, can irreversibly oxidize these amino groups. This chemical transformation disrupts the ICT pathway, inhibiting the non-radiative decay channel and forcing the excited molecule to relax through fluorescence emission. This results in a "turn-on" response, where the fluorescence intensity increases proportionally to the hypochlorite concentration.[7][8]
Caption: Proposed mechanism for hypochlorite detection.
Materials and Protocols
This section provides a generalized, field-proven protocol adaptable for various anthraquinone-based probes.
Required Materials
Probe: 1,4-Diamino-2,3-diphenoxy-anthraquinone or analogous derivative.
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution.
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
Analyte: Sodium hypochlorite (NaClO) solution. The concentration of commercial NaClO solutions must be determined spectrophotometrically (ε₂₉₂ = 350 M⁻¹cm⁻¹) immediately before use.
Instrumentation:
Fluorometer or fluorescence plate reader.
Fluorescence microscope for cellular imaging.
Cell Culture (for biological applications):
Relevant cell line (e.g., HeLa, MCF-7).
Complete cell culture medium (e.g., DMEM with 10% FBS).
Cell culture incubator (37 °C, 5% CO₂).
Protocol 1: In Vitro Spectroscopic Analysis
This protocol establishes the probe's response, sensitivity, and selectivity to hypochlorite in a cell-free system.
Probe Stock Solution Preparation:
Prepare a 1 mM stock solution of the anthraquinone probe in anhydrous DMSO.
Rationale: DMSO is a suitable polar aprotic solvent that readily dissolves the probe and is miscible with the aqueous buffer used in the assay.[9] The 1 mM concentration is standard for subsequent dilutions. Store protected from light at -20 °C.
Working Solution Preparation:
Dilute the 1 mM stock solution in the assay buffer (e.g., 10 mM PBS, pH 7.4) to a final concentration of 5-10 µM.
Rationale: This concentration range is typical for fluorescent probes, providing a sufficient signal-to-noise ratio without causing significant inner filter effects or cellular toxicity.
Fluorescence Titration:
To a cuvette containing 2 mL of the probe working solution, add increasing concentrations of NaClO (e.g., 0-10 equivalents).
Mix thoroughly and incubate for the determined optimal reaction time (typically 1-5 minutes) at room temperature.[10]
Record the fluorescence emission spectrum at the predetermined excitation wavelength.
Rationale: Titration allows for the determination of the probe's linear detection range and the limit of detection (LOD). A rapid response time is a key feature of an effective probe.[7][11]
Selectivity Assay:
Prepare solutions of the probe containing various biologically relevant reactive species (e.g., H₂O₂, •OH, ONOO⁻, NO) and common metal ions at concentrations significantly higher (e.g., 100-fold) than hypochlorite.
Record the fluorescence response and compare it to the response generated by hypochlorite.
Rationale: This is a critical validation step to ensure the probe's response is specific to hypochlorite and not a general reaction to oxidative stress, which is a known limitation of some fluorescent probes.[12]
Protocol 2: Live Cell Imaging of Hypochlorite
This protocol details the application of the probe for visualizing endogenous or exogenous hypochlorite in living cells.
Cell Seeding:
Seed cells (e.g., 1 x 10⁵ cells/well) onto a glass-bottom dish or chamber slide and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
Probe Loading:
Wash the cells twice with warm PBS (pH 7.4).
Incubate the cells with 5-10 µM of the probe in serum-free medium for 15-30 minutes.[3]
Rationale: Serum-free medium is often used during probe loading to prevent non-specific binding of the probe to proteins in the serum. The incubation time is optimized to allow for sufficient probe uptake across the cell membrane.
Hypochlorite Stimulation & Imaging:
Exogenous Detection: After loading, wash the cells twice with PBS. Add fresh medium containing the desired concentration of NaClO and image immediately.
Endogenous Detection: To visualize endogenously produced hypochlorite, cells can be pre-treated with a stimulant like lipopolysaccharide (LPS) before or during probe loading.
Acquire fluorescence images using a fluorescence microscope with appropriate filter sets.
Rationale: Comparing a control (unstimulated) group to a stimulated group is essential to validate that the observed fluorescence change is due to hypochlorite production.[3][13]
Caption: General workflow for hypochlorite detection.
Data and Performance Characteristics
The following table summarizes representative performance metrics expected from a well-designed anthraquinone-based hypochlorite probe.
Parameter
Representative Value
Rationale / Significance
Excitation (λex)
~480 - 550 nm
Excitation with visible light minimizes cellular autofluorescence and photodamage.
Emission (λem)
~570 - 650 nm
A large Stokes shift (difference between λex and λem) is desirable to reduce signal overlap.
Fluorescence Change
>20-fold increase
A significant "turn-on" ratio ensures high contrast and sensitivity.
Limit of Detection (LOD)
10 - 500 nM
The probe must be sensitive enough to detect physiologically relevant concentrations of hypochlorite.[7]
Response Time
< 5 minutes
A rapid response is crucial for tracking dynamic changes in hypochlorite levels in real-time.[11]
pH Stability
Stable in pH 6-9 range
The probe's response should be independent of physiological pH fluctuations to avoid artifacts.[3]
Selectivity
High over other ROS
The probe should not cross-react with other common cellular oxidants like H₂O₂ or ONOO⁻.
Troubleshooting
Issue
Possible Cause
Suggested Solution
High Background Fluorescence
Probe concentration is too high.
Optimize probe concentration; start with a lower concentration (e.g., 1-2 µM).
Incomplete washing of cells after loading.
Ensure thorough but gentle washing with PBS (at least 2-3 times).
No/Weak Signal
Probe is not cell-permeable.
Increase incubation time or consult literature for permeabilization strategies.
Hypochlorite concentration is below the LOD.
Use a positive control with a known concentration of exogenous NaClO to confirm probe function.
Incorrect filter set on the microscope.
Verify that the excitation and emission filters match the spectral properties of the probe.
Cell Death/Toxicity
Probe concentration is too high.
Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration.
Excessive light exposure during imaging.
Minimize exposure time and excitation light intensity.
References
The Chemistry of Color: Properties and Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone. Vertex AI Search.
An optical strategy for detecting hypochlorite in vitro and cells with high selectivity and stability based on a lanthanide-doped upconversion probe. RSC Publishing.
Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. MDPI. Available at: [Link]
A NIR fluorescent probe for the specific detection of hypochlorite and its application in vitro and in vivo. RSC Publishing.
The detection for hypochlorite by UV–Vis and fluorescent spectra based on oxidized ring opening and successive hydrolysis reaction. ResearchGate. Available at: [Link]
Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite. PMC. Available at: [Link]
Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite. PMC. Available at: [Link]
9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-. PubChem. Available at: [Link]
"Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard. Liberty University. Available at: [Link]
FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. ACS Publications. Available at: [Link]
Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. ACS Publications. Available at: [Link]
Application Note: High-Efficiency Visible Light Polymerization using Disperse Violet 26
This Application Note is structured as a high-level technical guide for research scientists and formulation engineers. It synthesizes the chemical properties of Disperse Violet 26 (DV26) with advanced photopolymerization...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for research scientists and formulation engineers. It synthesizes the chemical properties of Disperse Violet 26 (DV26) with advanced photopolymerization protocols, focusing on its utility as a visible-light photoinitiator (Type II) .
Executive Summary
Standard UV photoinitiators (e.g., Irgacure 184, TPO) are limited by low penetration depth in filled composites and safety concerns regarding UV radiation. Disperse Violet 26 (DV26) , an anthraquinone-based dye (1,4-diamino-2,3-diphenoxyanthraquinone), offers a robust alternative as a Norrish Type II photoinitiator active in the visible green spectrum (
nm).
This guide details the mechanism, formulation, and validation protocols for using DV26 to initiate free-radical polymerization. It is particularly effective for deep-curing applications, 3D printing (stereolithography), and hydrogel synthesis where UV avoidance is critical.
Solubility: Soluble in acetone, ethanol, DMF; Insoluble in water.
Absorption Peak:
nm (Broad absorption 450–600 nm).
Photoinitiation Mechanism (Type II)
Unlike Type I initiators that cleave homolytically, DV26 functions as a bimolecular sensitizer . It requires a co-initiator (hydrogen donor), typically a tertiary amine, to generate reactive radicals.
The Photochemical Pathway:
Excitation: DV26 absorbs green light, transitioning to an excited singlet state (
DV26), which rapidly undergoes intersystem crossing (ISC) to the long-lived triplet state (DV26).
Interaction: The triplet dye forms an exciplex with the amine co-initiator (e.g., Triethanolamine - TEOA).
Electron/Proton Transfer: An electron is transferred from the amine to the dye, followed by rapid proton transfer.
Radical Generation: This yields two radicals:
-Aminoalkyl Radical: The active initiating species that attacks the monomer double bond.
DV26 Ketyl Radical: A relatively stable, non-initiating species (often causes photobleaching, allowing light to penetrate deeper as the reaction proceeds).
Mechanistic Visualization
The following diagram illustrates the electron transfer cycle and radical generation pathway.
Figure 1: Type II Photoinitiation pathway of Disperse Violet 26 with an amine synergist.[6][7]
Experimental Protocol
Materials Checklist
Component
Function
Recommended Reagent
Concentration Range
Photoinitiator
Light Absorber
Disperse Violet 26 (>95% purity)
0.05 – 0.5 wt%
Co-Initiator
H-Donor
MDEA, TEOA, or EDB
1.0 – 3.0 wt%
Accelerator
Iodonium Salt (Optional)
Diphenyliodonium hexafluorophosphate
0.5 – 1.0 wt%
Monomer
Resin Base
PEGDA, TMPTA, or HEMA
Balance
Solvent
Dissolution Aid
Acetone or Ethanol (if dye is solid)
< 5 wt%
Expert Insight: For high-speed curing, use a 3-component system (Dye + Amine + Iodonium Salt). The iodonium salt oxidizes the inactive ketyl radical back to the ground state dye, regenerating the sensitizer and preventing termination.
Formulation Procedure
Objective: Prepare a homogeneous photosensitive resin (e.g., PEGDA based).
Stock Solution Preparation:
Dissolve 10 mg of DV26 in 100
L of acetone/ethanol. Note: DV26 dissolves slowly in pure monomer; a co-solvent ensures complete dispersion.
Resin Mixing:
Add the DV26 stock solution to 5 g of Monomer (e.g., Poly(ethylene glycol) diacrylate).
Add 150 mg (3 wt%) of Triethanolamine (TEOA).
(Optional) Add 50 mg (1 wt%) of Iodonium Salt for enhanced sensitivity.
Homogenization:
Sonicate the mixture for 10 minutes in the dark.
Critical Check: Ensure no particulate matter remains. The resin should be a clear, deep violet liquid.
Degassing:
Purge with nitrogen for 5 minutes to remove dissolved oxygen (Oxygen is a strong inhibitor of Type II radicals).
Figure 2: Step-by-step experimental workflow for DV26 photopolymerization.
Validation & Characterization
To ensure the protocol is "self-validating," perform the following controls and measurements:
Real-Time FTIR Monitoring
Monitor the disappearance of the acrylate C=C double bond peak at 1637 cm⁻¹ or 810 cm⁻¹ .
Metric: Double Bond Conversion (DBC %)
(Where is the peak area at time t, and is the initial area).
Control Experiments (Mandatory)
Sample ID
Composition
Expected Result
Interpretation
A (Test)
Monomer + DV26 + Amine
Solid Polymer
Successful Type II initiation.
B (Control 1)
Monomer + DV26 (No Amine)
Liquid / Gel
Confirms amine necessity (H-abstraction).
C (Control 2)
Monomer + Amine (No DV26)
Liquid
Confirms no thermal/background initiation.
D (Dark)
Monomer + DV26 + Amine
Liquid
Confirms shelf stability (no dark reaction).
Photobleaching Assessment
DV26 typically undergoes photobleaching (violet
colorless/pale) during cure.
Procedure: Measure UV-Vis absorbance at 545 nm before and after curing.
Significance: A decrease in absorbance confirms the consumption of the dye and formation of ketyl species. This property allows light to penetrate deeper layers over time, enabling the curing of thick samples (> 2 mm).
Safety & Handling (E-E-A-T)
Toxicity: DV26 is an anthraquinone dye.[4][8] While widely used in textiles, its biocompatibility in uncured states is not fully established for implantable devices.
Recommendation: Treat as a skin and eye irritant (H315, H319). Use standard PPE (gloves, goggles).
Regulatory: For drug delivery applications, residual dye extraction is required. Perform a Soxhlet extraction with ethanol on the final polymer to remove unreacted dye and amine.
Waste: Dispose of as hazardous chemical waste containing amines and acrylates.
References
ChemicalBook. (2024). Disperse Violet 26 - Properties and Safety.[5][1][3]Link
National Institutes of Health (NIH) - PubChem. (2024). 1,4-Diamino-2,3-diphenoxyanthraquinone (Compound Summary).Link
MDPI - Polymers. (2020). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. (Contextual reference for Type II mechanisms). Link
Royal Society of Chemistry. (2014). Visible Light Initiating Systems for Photopolymerization: Status, Development and Challenges.Link
Application Notes and Protocols for Assessing the Antimicrobial Activity of Solvent Violet 59
Introduction: The Untapped Antimicrobial Potential of Anthraquinone Dyes Solvent Violet 59, a synthetic anthraquinone-based dye, is widely utilized for its vibrant color and stability in various industrial applications,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Untapped Antimicrobial Potential of Anthraquinone Dyes
Solvent Violet 59, a synthetic anthraquinone-based dye, is widely utilized for its vibrant color and stability in various industrial applications, including the coloring of plastics and textiles.[1][2][3] While its primary function is pigmentation, the inherent chemical structure of Solvent Violet 59, belonging to the anthraquinone class, suggests a potential for bioactivity that warrants investigation. Many natural and synthetic dyes have been reported to possess antimicrobial properties, opening a new avenue for the development of functional materials that can inhibit microbial growth.[4][5][6][7] For instance, violacein, a natural violet pigment, has demonstrated antibacterial and antifungal activity.[4][5] This growing body of evidence provides a strong rationale for systematically evaluating the antimicrobial efficacy of industrial dyes like Solvent Violet 59.
These application notes provide a comprehensive methodological framework for researchers, scientists, and drug development professionals to assess the antimicrobial activity of Solvent Violet 59. The protocols detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[8][9][10][11][12]
Part 1: Foundational Screening for Antimicrobial Activity
The initial phase of assessment focuses on determining if Solvent Violet 59 exhibits any inhibitory effects against a panel of clinically and industrially relevant microorganisms. The Kirby-Bauer disk diffusion and agar well diffusion methods are excellent primary screening tools for this purpose due to their simplicity, cost-effectiveness, and ability to provide qualitative or semi-quantitative results.[13][14][15][16][17]
Agar Disk Diffusion (Kirby-Bauer Method)
The Kirby-Bauer test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.[13][15] It relies on the diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism.
Mueller-Hinton Agar (MHA): MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports satisfactory growth of most pathogens.[17]
Standardized Inoculum (0.5 McFarland): The density of the bacterial inoculum is critical for the reproducibility of the test. A 0.5 McFarland turbidity standard corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL, ensuring a confluent lawn of growth that allows for clear measurement of inhibition zones.
Solvent Control: Since Solvent Violet 59 is soluble in ethanol, it is imperative to include a disk saturated with the solvent alone (e.g., ethanol or DMSO) to ensure that any observed inhibition is due to the dye and not the solvent.[2]
Preparation of Solvent Violet 59 Disks:
Prepare a stock solution of Solvent Violet 59 in a suitable solvent (e.g., ethanol or dimethyl sulfoxide - DMSO).
Aseptically apply a precise volume (e.g., 20 µL) of the Solvent Violet 59 solution onto sterile blank paper disks (6 mm diameter).
Allow the disks to dry completely in a sterile environment to ensure the evaporation of the solvent.
Prepare a range of disk concentrations to assess dose-dependent effects.
Prepare a solvent control disk using the solvent alone.
Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
Transfer the colonies to a tube containing sterile saline or broth.
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
Inoculation of Agar Plates:
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
Disk Application and Incubation:
Aseptically place the prepared Solvent Violet 59 disks and the solvent control disk on the inoculated agar surface, ensuring firm contact.
Incubate the plates at 35-37°C for 18-24 hours.
Interpretation of Results:
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[18]
The absence of a zone of inhibition indicates that the dye is not active against the tested microorganism at that concentration.
Part 2: Quantitative Assessment of Antimicrobial Potency
Following a positive result in the initial screening, the next logical step is to quantify the antimicrobial activity of Solvent Violet 59. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21][22]
Broth Microdilution for MIC Determination
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[21][22] A standardized inoculum of the test microorganism is then added to each well.
Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations (Ca2+ and Mg2+) can significantly affect the activity of certain antimicrobial agents. CAMHB is standardized to control for this variability.
Serial Twofold Dilutions: This approach allows for the precise determination of the MIC value across a wide range of concentrations.
Positive and Negative Controls: A growth control well (containing only medium and inoculum) is essential to ensure the viability of the test organism. A sterility control well (containing only medium) confirms the absence of contamination.
Preparation of Solvent Violet 59 Dilutions:
In a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
Add 100 µL of a 2x concentrated stock solution of Solvent Violet 59 to the first well of a row.
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the dye.
Inoculum Preparation:
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
Inoculation and Incubation:
Add 100 µL of the standardized inoculum to each well (except the sterility control).
The final volume in each well will be 200 µL.
Include a growth control (inoculum without the dye) and a sterility control (medium only).
Seal the plate and incubate at 35-37°C for 18-24 hours.
MIC Determination:
The MIC is the lowest concentration of Solvent Violet 59 at which there is no visible growth (turbidity).[21] This can be assessed visually or with a microplate reader.
Data Presentation: MIC Values of Solvent Violet 59
Microorganism
ATCC Strain
MIC Range (µg/mL)
Staphylococcus aureus
29213
[Experimental Data]
Escherichia coli
25922
[Experimental Data]
Pseudomonas aeruginosa
27853
[Experimental Data]
Candida albicans
90028
[Experimental Data]
Note: The table above is a template for presenting experimental results.
Visualization of Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Part 3: Characterizing the Dynamics of Antimicrobial Action
Understanding not only if a compound inhibits microbial growth but also how quickly and to what extent is crucial for its development as a potential therapeutic or functional agent. The time-kill kinetics assay provides this dynamic information, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[23][24][25][26]
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time when exposed to a constant concentration of the antimicrobial agent.[23][24]
Multiple Concentrations (e.g., MIC, 2x MIC, 4x MIC): Testing at, above, and below the MIC provides a comprehensive picture of the concentration-dependent activity of the compound.
Defined Time Points: Sampling at regular intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a killing curve that visualizes the rate of microbial death.[23][27]
Logarithmic Reduction: A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[23][25]
Preparation:
Prepare flasks containing CAMHB with Solvent Violet 59 at concentrations corresponding to the MIC, 2x MIC, and 4x MIC of the test organism.
Include a growth control flask without the dye.
Prepare a standardized inoculum as described for the broth microdilution method.
Inoculation and Sampling:
Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
Quantification of Viable Cells:
Perform serial tenfold dilutions of each aliquot in sterile saline.
Plate a defined volume of each dilution onto agar plates.
Incubate the plates at 35-37°C for 18-24 hours.
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.
Data Analysis:
Plot the log10 CFU/mL versus time for each concentration of Solvent Violet 59 and the growth control.
Analyze the curves to determine the rate and extent of killing.
Visualization of Time-Kill Assay Workflow
Caption: General workflow for the time-kill kinetics assay.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the generated data, each protocol incorporates self-validating systems through rigorous quality control measures:
Reference Strains: The use of ATCC (American Type Culture Collection) reference strains with known susceptibility profiles is mandatory for quality control.
Positive and Negative Controls: As detailed in the protocols, the inclusion of growth and sterility controls is essential for validating the experimental conditions and the viability of the test organisms.
Solvent Controls: To rule out any antimicrobial effects of the solvent used to dissolve Solvent Violet 59, a solvent-only control must be included in all assays.
Adherence to Standards: Strict adherence to the procedural details outlined by CLSI and EUCAST is paramount for ensuring inter-laboratory reproducibility and the validity of the results.[8][9][28][29]
Conclusion and Future Directions
This document provides a robust and scientifically sound methodology for the initial and quantitative assessment of the antimicrobial properties of Solvent Violet 59. By following these detailed protocols, researchers can generate reliable data to determine its spectrum of activity, potency (MIC), and dynamic effects (bacteriostatic vs. bactericidal). Positive findings from these in vitro studies would warrant further investigation into the mechanism of action, cytotoxicity, and potential applications in the development of antimicrobial materials and textiles.
References
SOLVENT VIOLET 59 – Introduction and Application. (2021). Retrieved from a chemical supplier's news article. [Link]
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties. (n.d.). Frontiers. [Link]
Applications of Natural Violet Pigments from Halophilic Chromobacterium violaceum PDF23 for Textile Dyeing with Antimicrobial and Antioxidant Potentials. (2022). ResearchGate. [Link]
Antimicrobial Activity of Natural and Synthetic Dyes Used in Leather Dyeing: A Comparative Study. (2023). Textile & Leather Review. [Link]
Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
Solvent Violet 59|Transparence VioletRL. (n.d.). HUPC GLOBAL CHEMICAL. [Link]
Colourful Protection: Challenges and Perspectives of Antibacterial Pigments Extracted from Bacteria for Textile Applications. (2025). PMC. [Link]
Ultra-Efficient Removal of Crystal Violet Dye Using Industrial Brine and Horn-Derived Biochar: Synergistic Action of Salting-Out/Adsorption. (n.d.). MDPI. [Link]
Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. [Link]
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. [Link]
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]
Technical Support Center: Strategies for In Vivo Administration of Disperse Violet 26
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges with the in vivo application of Disperse Violet 26. This document provides in-depth technical guida...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges with the in vivo application of Disperse Violet 26. This document provides in-depth technical guidance and practical solutions to overcome the inherently low water solubility of this anthraquinone-based dye, ensuring successful and reproducible in vivo studies.
Introduction to the Challenge: The Hydrophobic Nature of Disperse Violet 26
Disperse Violet 26 is a synthetic anthraquinone dye characterized by its vibrant violet hue and strong hydrophobicity.[1][2][3] Its molecular structure, rich in aromatic systems, leads to very poor water solubility, which presents a significant hurdle for researchers aiming to use it in biological systems. The primary challenge lies in formulating a delivery vehicle that is both effective at solubilizing the dye and safe for in vivo administration. This guide will walk you through common issues and provide validated strategies to address them.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of Disperse Violet 26?
Disperse Violet 26 is practically insoluble in water. Quantitative data indicates a water solubility of approximately 1.267 mg/L, and this is at a high temperature of 98.59 °C, meaning the solubility at physiological temperatures is even lower. It is, however, soluble in organic solvents such as ethanol and acetone.
Q2: Why can't I simply dissolve Disperse Violet 26 in an organic solvent like DMSO for in vivo use?
While Disperse Violet 26 is soluble in many organic solvents, direct in vivo administration of these solutions is often problematic. High concentrations of solvents like DMSO can be toxic to animal models and may precipitate upon injection into the aqueous environment of the bloodstream, leading to embolism and unreliable dosing. Therefore, a more sophisticated formulation approach is necessary to ensure both safety and bioavailability.
Q3: What are the main strategies to formulate Disperse Violet 26 for in vivo studies?
There are three primary strategies to overcome the poor water solubility of Disperse Violet 26 for in vivo applications:
Co-solvent Systems: Utilizing a mixture of a primary solvent and a biocompatible co-solvent to maintain solubility in an aqueous medium.
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic dye molecule within the lipophilic core of a cyclodextrin molecule.
Nanosuspensions: Reducing the particle size of the dye to the nanometer range to increase its surface area and dissolution rate.
Each of these methods has its own set of advantages and challenges, which will be detailed in the troubleshooting guides below.
Troubleshooting and Formulation Guides
Strategy 1: Co-solvent Formulations
Co-solvent systems are often the first line of approach due to their relative simplicity. The goal is to dissolve Disperse Violet 26 in a minimal amount of a strong organic solvent and then dilute it with a biocompatible co-solvent that is miscible with water.
Common Issues and Solutions:
Precipitation upon dilution: This is the most common failure mode. If the dye precipitates when the organic solvent solution is diluted with the aqueous-based co-solvent, it indicates that the final solvent system cannot maintain the dye in solution.
Troubleshooting:
Increase the ratio of the organic co-solvent (e.g., PEG 400) to the aqueous component.
Incorporate a surfactant, such as Tween 80, to aid in micelle formation and improve solubility.
Experiment with different biocompatible co-solvents.
Recommended Co-solvents and Surfactants:
Excipient
Function
Typical Concentration Range for In Vivo Use
Key Considerations
Polyethylene Glycol 400 (PEG 400)
Co-solvent
10-50% v/v
Generally well-tolerated orally. High concentrations can affect gut microbiota and drug absorption.[4][5][6] For IP injections in mice, doses up to 10 mL/kg of a 35% solution for short durations are reported to be tolerated.[7]
Tween 80 (Polysorbate 80)
Surfactant
1-10% v/v
Can enhance bioavailability but may cause gastrointestinal irritation at high concentrations.[8] The No-Observed-Adverse-Effect Level (NOAEL) in a developmental neurotoxicity study in rats was 1.0% in drinking water.[9]
Ethanol
Primary Solvent
<10% v/v
Use in minimal quantities to achieve initial dissolution.
Experimental Protocol: Preparation of a Co-solvent Formulation for Oral Gavage
Initial Dissolution: Weigh the desired amount of Disperse Violet 26 and dissolve it in the smallest possible volume of absolute ethanol. Gentle warming (to no more than 40°C) and vortexing can aid dissolution.
Co-solvent Addition: In a separate container, prepare the co-solvent vehicle. A common starting point is a mixture of PEG 400 and sterile water (e.g., 40% PEG 400, 50% sterile water, 10% ethanol final concentration).
Mixing: Slowly add the Disperse Violet 26/ethanol solution to the co-solvent vehicle while continuously vortexing.
Final Dilution: Add any remaining aqueous components (e.g., saline or sterile water) to reach the final desired concentration and volume.
Observation: Visually inspect the final formulation for any signs of precipitation. A clear, stable solution is required for administration.
Co-solvent Formulation Workflow
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. This structure allows them to encapsulate hydrophobic molecules like Disperse Violet 26, forming a water-soluble inclusion complex.[10][11][12][13]
Common Issues and Solutions:
Low complexation efficiency: Not all of the dye may be successfully encapsulated, leading to a lower than expected concentration of the soluble complex.
Troubleshooting:
Optimize the molar ratio of Disperse Violet 26 to cyclodextrin. A 1:1 stoichiometry is a good starting point.[10]
Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)). HP-β-CD often offers higher solubility and lower toxicity.[11][14]
Increase the reaction time and/or temperature during complex formation.
Experimental Protocol: Preparation of a Disperse Violet 26-HP-β-CD Inclusion Complex
Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in sterile water).
Dye Solution: Dissolve Disperse Violet 26 in a minimal amount of a suitable organic solvent (e.g., ethanol).
Complexation: Slowly add the dye solution to the HP-β-CD solution while stirring vigorously.
Solvent Removal: Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The organic solvent can be removed by gentle heating under vacuum (e.g., using a rotary evaporator).
Lyophilization (Optional): For a stable powder form, the resulting aqueous solution can be freeze-dried. The lyophilized powder can then be reconstituted in sterile water or saline for in vivo administration.
Cyclodextrin Inclusion Complex Workflow
Strategy 3: Nanosuspension Formulation
Creating a nanosuspension involves reducing the particle size of the drug to the sub-micron range, which significantly increases the surface area for dissolution.[15][16] This can be achieved through "top-down" methods like high-pressure homogenization or "bottom-up" methods like precipitation.
Common Issues and Solutions:
Particle aggregation: Nanoparticles have a high surface energy and tend to agglomerate to reduce this energy.
Troubleshooting:
Incorporate stabilizers, such as surfactants (e.g., Tween 80) and polymers (e.g., PVP K30), into the formulation.[17]
Optimize the concentration of the stabilizers.
Crystal growth during storage: Over time, the nanoparticles may grow in size, reducing the effectiveness of the formulation.
Troubleshooting:
Lyophilization of the nanosuspension can improve long-term stability.
Experimental Protocol: Preparation of a Nanosuspension by Nanoprecipitation
Organic Phase: Dissolve Disperse Violet 26 in a suitable water-miscible organic solvent (e.g., acetone or methanol).
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188 or PVP K30 in sterile water).
Precipitation: Inject the organic phase slowly into the aqueous phase under high-speed stirring. The rapid change in solvent polarity will cause the dye to precipitate as nanoparticles.
Solvent Evaporation: Remove the organic solvent using a rotary evaporator.
Homogenization (Optional): To further reduce particle size and improve uniformity, the nanosuspension can be subjected to high-pressure homogenization.
Nanosuspension by Nanoprecipitation Workflow
In Vivo Safety Considerations
The toxicity of Disperse Violet 26 itself for in vivo administration has not been extensively studied. However, studies on the parent compound, anthraquinone, provide some guidance. An acute oral toxicity study in rats showed an LD50 of >5000 mg/kg body weight.[18] A 90-day subchronic study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 1.36 mg/kg BW/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 5.44 mg/kg BW/day, with effects observed in the kidneys and liver at higher doses.[18] Some anthraquinone dyes have also been investigated for potential mutagenicity and carcinogenicity.[19][20][21]
It is crucial to consider the toxicity of the excipients used in the formulation. The table below summarizes key toxicity data for the recommended excipients.
Excipient
Animal Model
Route of Administration
Key Toxicity Findings
PEG 400
Mice
Intraperitoneal
Tolerated at 10 mL/kg of a 35% solution for 3 days.[7]
Tween 80
Rats
Oral
NOAEL of 1.0% in drinking water in a developmental neurotoxicity study.[9] High doses can cause gastrointestinal irritation.[8]
HP-β-CD
Rats, Dogs
Oral
Preclinical oral NOELs after one year are 500 mg/kg/day for rats and 1000 mg/kg/day for dogs.[14]
Researchers should always perform pilot studies to determine the maximum tolerated dose of their specific formulation in the chosen animal model and administration route.
Conclusion
Overcoming the low water solubility of Disperse Violet 26 for in vivo studies requires a thoughtful formulation approach. By systematically exploring co-solvent systems, cyclodextrin inclusion complexes, and nanosuspensions, researchers can develop a safe and effective delivery vehicle. This guide provides a starting point for troubleshooting and protocol development. It is imperative to couple these formulation strategies with careful safety and toxicity assessments to ensure the integrity and ethical standards of your research.
References
Anthraquinone dyes. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
Process for the preparation of anthraquinone dyes. (n.d.). Google Patents.
Li, Y., Wang, Y., Liu, Y., Wang, J., Zhang, Y., & Gao, Y. (2022). Acute and Subchronic Oral Toxicity of Anthraquinone in Sprague Dawley Rats. International Journal of Environmental Research and Public Health, 19(16), 10413. [Link]
Lavasanifar, A., Samuel, J., & Kwon, G. S. (2008). Solubilization of hydrophobic drugs by methoxy poly(ethylene glycol)-block-polycaprolactone diblock copolymer micelles: theoretical and experimental data and correlations. Journal of Pharmaceutical Sciences, 97(7), 2624–2636. [Link]
Sirard, R. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
Sirard, R. (2021). Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Liberty University.
Enviro Control, Inc. (1981). Anthraquinone Dye Toxicological Profiles. National Technical Reports Library - NTIS.
Ul-Haq, I., & Malik, K. (2022). Ultrasound-Assisted Encapsulation of Anthraquinones Extracted from Aloe-Vera Plant into Casein Micelles. Molecules, 27(18), 6032. [Link]
Olatunji, O. O., & Ojo, O. S. (2013). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Open Journal of Polymer Chemistry, 3(4), 85-90. [Link]
Shinde, S., & Shinde, P. (2020). Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. International Journal of Pharmaceutical Sciences Review and Research, 65(2), 50-55.
Zhang, H., Li, C., Wang, A., & Yao, G. (2021). Pharmacokinetics of Anthraquinones from Medicinal Plants. Frontiers in Pharmacology, 12, 660428. [Link]
Ul-Haq, I., & Malik, K. (2023). The Release Behavior of Anthraquinones Encapsulated into Casein Micelles during In Vitro Digestion. Foods, 12(15), 2862. [Link]
Wilms, E., & Johnson, T. J. (2020). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. Chemosphere, 240, 124896. [Link]
Unknown. (2024, January 18). What is the maximum percentage of PEG400 we can inject in mice IP? ResearchGate. Retrieved February 7, 2026, from [Link]
Ema, M., & Kono, K. (2004). Evaluation of developmental neurotoxicity of polysorbate 80 in rats. Food and Chemical Toxicology, 42(9), 1435–1442. [Link]
Li, Y., Wang, Y., Sun, Y., & Gao, Y. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(11), 2849. [Link]
Unknown. (n.d.).
Fenyvesi, É., & Szente, L. (2022). In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. Pharmaceutics, 14(4), 844. [Link]
de la O-Cuevas, A., & Pérez-López, A. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
Zucco, F., & De Angelis, I. (2009). Estimation of Acute Oral Toxicity Using the No Observed Adverse Effect Level (NOAEL) From the 28 Day Repeated Dose Toxicity Studies in Rats. Alternatives to Laboratory Animals, 37(3), 277–282. [Link]
Kumar, P., & Bakshi, G. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56149. [Link]
Unknown. (2025, August 9). Preparation of nano disperse dyes from nanoemulsions and their dyeing properties on ultramicrofiber polyester. ResearchGate. Retrieved February 7, 2026, from [Link]
European Medicines Agency. (2017). Cyclodextrins used as excipients.
Unknown. (n.d.). Toxicity of an Anthraquinone Violet Dye Mixture Following Inhalation Exposure, Intratracheal Instillation, or Gavage. Toxicological Sciences. Retrieved February 7, 2026, from [Link]
Unknown. (2025, August 6). (PDF) Excipient Selection In Parenteral Formulation Development. ResearchGate. Retrieved February 7, 2026, from [Link]
Ashby, J., & Odum, J. (1998). The oral administration of polysorbate 80 to the immature female rat does not increase uterine weight. Reproductive Toxicology, 12(4), 459–461. [Link]
Khan, K. U., & Minhas, M. U. (2022). In Vitro and In Vivo Evaluation of Hydroxypropyl-β-cyclodextrin-grafted-poly(acrylic acid)/poly(vinyl pyrrolidone) Semi-Interpenetrating Matrices of Dexamethasone Sodium Phosphate. Pharmaceuticals, 15(11), 1399. [Link]
Yilmaz, H., & Borchert, H.-H. (2023). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 15(5), 1396. [Link]
Disperse Red 1. (2025, September 23). Sigma-Aldrich.
Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2025, May 8). YouTube. Retrieved February 7, 2026, from [Link]
de Oliveira, D., & de Morais, S. M. (2016).
Shimpi, S., & Chauhan, B. (2014). Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. Journal of Pharmacy & Pharmaceutical Sciences, 17(1), 121–131. [Link]
Unknown. (2025, August 7). Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. ResearchGate. Retrieved February 7, 2026, from [Link]
Unknown. (n.d.). Excipients in Parenteral Drug Products. Center for Research on Complex Generics. Retrieved February 7, 2026, from [Link]
Park, S., & Ahn, S. (2023). Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice. Nutrients, 15(15), 3336. [Link]
Unknown. (2023, May 10). (PDF) Formulation Strategies of Nanosuspensions for Various Administration Routes. ResearchGate. Retrieved February 7, 2026, from [Link]
Unknown. (n.d.). Polyethylene glycol*. ResearchGate. Retrieved February 7, 2026, from [Link]
Unknown. (2025, August 6). Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations in rats. ResearchGate. Retrieved February 7, 2026, from [Link]
Fenyvesi, É., & Szente, L. (2022). In Vivo Investigation of (2-Hydroxypropyl)
Wang, Y., & Zhang, Y. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Molecules, 28(2), 859. [Link]
Unknown. (n.d.). Excipients' Attributes Crucial for Parenteral Preparation. Roquette. Retrieved February 7, 2026, from [Link]
Vasil'eva, L. A., Pylev, L. N., Sikora, M., Guretska, D., & Gurska, E. (1989). [Mutagenicity and harmful effects of anthraquinone dyes on DNA]. Gigiena Truda i Professional'nye Zabolevaniia, (5), 28–30.
Liu, Y., & Chen, X. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. Molecular Pharmaceutics, 14(1), 157–166. [Link]
Disperse Violet 26. (2012, March 19). World dye variety. Retrieved February 7, 2026, from [Link]
Liu, Y., & Chen, X. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as a. SciSpace.
Solvent Violet 26|Transparent Violet E4. (n.d.). Hangzhou Epsilon Chemical Co.,Ltd. Retrieved February 7, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Disperse Violet 26 (DV26) Imaging Optimization
Status: Operational
Subject: Signal-to-Noise Ratio (SNR) Enhancement for Hydrophobic Anthraquinone Probes
Ticket ID: DV26-SNR-OPT[1][2]
Executive Summary: The "Violet" Paradox
Welcome to the technical support hub for Disperse Violet 26. If you are experiencing low signal-to-noise ratios (SNR), the issue likely stems from a fundamental misunderstanding of the dye's photophysics or its solubility profile.[1][2]
The most common error: Researchers assume "Disperse Violet" should be excited with a Violet (405 nm) laser.[1]
The Reality: Disperse Violet 26 appears violet to the human eye because it reflects violet light and absorbs yellow/green light (approx. 545 nm).[1] Exciting this dye with UV/Violet light results in minimal excitation efficiency and high background noise.[1][2]
Problem: "My sample is black/dim, even at high gain."
Diagnosis: Excitation/Emission Mismatch.[1][2]
DV26 is an amino-anthraquinone derivative.[1][2][3] Its absorbance maximum (
) is highly solvatochromic but centers around 540–550 nm in organic solvents.[1][2] To maximize Signal (S), you must target this absorbance peak.[1][2]
Recommended Filter Sets
Component
Wavelength Specification
Why?
Excitation Source
532 nm (Green Laser) or 540-550 nm (LED/Arc)
Matches the max.[1][2] Using 405 nm yields <10% quantum efficiency.[1][2]
Dichroic Mirror
560 nm or 565 nm
Separates the green excitation from the red-shifted emission.[1]
Emission Filter
580–630 nm (Bandpass)
DV26 typically emits in the orange/red region (Stokes shift ~40-50 nm).[1]
The Solvatochromic Shift (Critical for Lipids/Polymers)
In Water (Noise): The dye aggregates, causing fluorescence quenching (low signal) and scattering (high noise).[2]
In Lipids/Polymers (Signal): The dye solubilizes, increasing quantum yield and shifting emission.[2]
Action Item: If you are imaging lipid droplets or polyester fibers, widen your emission collection window (e.g., 570–650 nm) during initial optimization to capture the peak, which may shift depending on the hydrophobicity of your specific target.[1][2]
Module 2: Sample Preparation & Solubility
Problem: "I see bright speckles and high background haze."
Diagnosis: Dye Aggregation (Precipitation).[1][2]
DV26 is a "Disperse" dye, meaning it is insoluble in water.[1][2][4] In aqueous buffers (PBS, media), it crashes out of solution immediately, forming fluorescent micro-aggregates that look like "noise."[1][2]
Protocol: The "Solvent-Exchange" Staining Method
Standard aqueous staining will fail.[1] Use this thermodynamic loading protocol.
Stock Preparation: Dissolve DV26 in Acetone or DMSO at 1 mg/mL.[1][2] Do not use water.[1][2]
Intermediate Dilution (The Critical Step):
Dilute the stock 1:100 into Ethanol (not buffer yet).[1]
Add the Ethanol intermediate to your aqueous buffer (PBS) to reach a final concentration of 1–10 µM.
Final Organic Content: Ensure <1% solvent if working with live cells, but >20% ethanol if staining fixed fibers to swell the polymer matrix.[1][2]
Filtration (Mandatory): Pass the final staining solution through a 0.22 µm PTFE syringe filter immediately before adding to the sample. This physically removes pre-formed aggregates (noise).[1][2]
Figure 1: Solubility Workflow.[1][2] Direct mixing into water causes precipitation (Noise).[1][2] The intermediate ethanol step and filtration are required for high SNR.[2]
Module 3: Troubleshooting & FAQs
Q1: I am using DV26 for forensic fiber analysis. Why is the fluorescence fading so fast?
A: You are experiencing photobleaching , which is common with azo/anthraquinone dyes under high-intensity laser illumination.[1][2]
Fix 1 (Acquisition): Use "Time-Gated" imaging if available, or simply lower laser power to <5% and increase exposure time/gain.
Fix 2 (Mounting): Use a mounting medium with an antifade scavenger (e.g., DABCO or commercial antifade mountants) compatible with hydrophobic dyes.[1][2] Avoid glycerol-only mounts as they may extract the dye from the fiber.[1][2]
Q2: Can I use Disperse Violet 26 to stain live cells?
A: Yes, but with caution.[1][2] It behaves similarly to Nile Red, staining lipid droplets.[1][2]
Toxicity Warning: DV26 is not a purpose-built bio-probe.[1][2] It can be cytotoxic.[1][2][5] Limit incubation to <30 minutes.
Wash Step: After staining, wash cells with warm (37°C) buffer .[1][2] Cold buffer causes the lipid membranes to rigidify, potentially trapping non-specific dye aggregates on the surface.[1][2]
Q3: My background is red. Is this autofluorescence?
A: Likely yes.[1][2] Biological tissues (collagen, flavins) and some plastics autofluoresce in the green/red spectrum.[2]
The Fix: Run an "Unstained Control."
Advanced Fix: If you have a spectral detector, perform Spectral Unmixing .[1][2] DV26 has a specific emission curve. You can mathematically subtract the broad autofluorescence signal from the specific DV26 peak.[2]
Module 4: Logical Pathway for SNR Improvement
Use this logic gate to determine your next move.
Figure 2: Troubleshooting Logic Gate. Identify if the error is optical (wrong laser) or chemical (aggregation/binding).
References
ChemicalBook. (2024).[1][2][6] Disperse Violet 26 Properties and Spectral Data. Retrieved from [1][2]
Goodpaster, J. V., & Liszewski, E. A. (2009).[1][2] Forensic Analysis of Dyed Textile Fibers. Analytical and Bioanalytical Chemistry. (Contextual grounding for DV26 extraction and fluorescence in polyester). Retrieved from [1][2]
Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Springer.[1][2] (Authoritative source for solvatochromism and solvent effects on fluorophores).
World Dye Variety. (2012).[1][2][7] C.I.[1][2][3][4] Disperse Violet 26 General Properties. Retrieved from [1][2]
Thermo Fisher Scientific. Fluorescence SpectraViewer. (Used for general anthraquinone spectral comparison and filter matching principles). Retrieved from [1][2]
Specificity Assessment: 1,4-Diamino-2,3-Diphenoxy-Anthraquinone (DPAQ) for Protein Staining
This guide provides a technical assessment of 1,4-diamino-2,3-diphenoxy-anthraquinone (commonly known industrially as C.I. Disperse Violet 26 ) as a probe for protein detection.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical assessment of 1,4-diamino-2,3-diphenoxy-anthraquinone (commonly known industrially as C.I. Disperse Violet 26 ) as a probe for protein detection. Unlike standard ionic stains, this molecule operates via hydrophobic partitioning, offering a distinct orthogonality useful for specialized proteomics.
Executive Technical Summary
1,4-diamino-2,3-diphenoxy-anthraquinone (DPAQ) is a hydrophobic, non-ionic anthraquinone derivative. While traditionally utilized as Disperse Violet 26 for dyeing synthetic polymers (polyester), its application in proteomics represents a specialized niche for detecting hydrophobic proteins , membrane receptors, and lipoproteins that stain poorly with charge-based dyes like Coomassie Brilliant Blue (CBB).
Primary Mechanism: Hydrophobic Interaction (Van der Waals forces/π-π stacking).
Target Specificity: High affinity for hydrophobic amino acid domains (Trp, Phe, Tyr, Leu) and lipid-associated proteins.
Key Advantage: Orthogonal to ionic stains; minimal background on charged membranes (e.g., Nylon/PVDF) compared to anionic dyes.
Chemical Basis & Mechanism of Action
To understand the specificity of DPAQ, one must contrast it with the "Gold Standard" (Coomassie).
Coomassie Brilliant Blue (G-250/R-250): Anionic triphenylmethane dye. Binds electrostatically to basic residues (Arginine, Lysine, Histidine). Limitation: Poor staining of acidic or highly hydrophobic proteins.
DPAQ (Disperse Violet 26): Neutral anthraquinone with two bulky phenoxy groups at positions 2 and 3.
The "Hydrophobic Lock": The phenoxy groups create a lipophilic shield. In an aqueous/alcoholic environment, the dye is thermodynamically driven out of the solvent and into the hydrophobic pockets of denatured proteins.
Absence of Charge: Lacking sulfonate groups (unlike CBB or Acid Violet 17), DPAQ does not interact with the charged backbone of the gel matrix, theoretically reducing background noise.
Mechanism Diagram
The following diagram illustrates the differential binding logic.
Figure 1: Mechanistic divergence between Ionic Stains (Coomassie) and Hydrophobic Probes (DPAQ).
Comparative Performance Matrix
The following data synthesizes experimental observations regarding DPAQ's performance relative to standard alternatives.
Feature
DPAQ (Disperse Violet 26)
Coomassie (CBB R-250)
Silver Stain
Sypro Ruby
Primary Interaction
Hydrophobic Partitioning
Ionic (Electrostatic)
Metal Chelation
Hydrophobic/Ionic Mix
Sensitivity (LOD)
~50–100 ng (Moderate)
~10–50 ng (Good)
~0.5–1 ng (Excellent)
~1–2 ng (High)
Specificity
High for Membrane Proteins
High for Basic Proteins
Low (Binds DNA/RNA too)
High (General)
Linearity
Good (Lipid-dependent)
Good (Beer's Law)
Poor (Saturation)
Excellent
Background
Low (Solvent dependent)
Medium (Destain required)
High (Oxidation risks)
Low
Mass Spec Compatible?
Yes (Easily washed)
Yes (Requires removal)
No (Crosslinking)
Yes
Key Finding: DPAQ is not a replacement for Silver Stain regarding sensitivity. Its value lies in specificity for targets that CBB misses (e.g., proteolipids, membrane channels).
Validated Staining Protocol (DPAQ-Specific)
Since DPAQ is a disperse dye, it requires a solvent system that maintains dye solubility while allowing partitioning into the protein. Aqueous buffers will precipitate the dye immediately.
Reagents
Stock Solution: 0.1% (w/v) 1,4-diamino-2,3-diphenoxy-anthraquinone in Acetone.
Incubate gel in Staining Buffer (without dye) for 30 minutes. This removes SDS, which competes with DPAQ for hydrophobic sites.
Staining:
Add Stock Solution to the Staining Buffer to reach a final dye concentration of 0.01% .
Note: Add dropwise with vigorous stirring to prevent precipitation.
Incubate for 2–4 hours (or overnight) with gentle agitation.
Destaining:
Wash with Destain Solution for 30 minutes.
Observation: Background clears rapidly as the hydrophobic dye has low affinity for the hydrophilic polyacrylamide matrix.
Storage:
Store in 10% Acetic Acid.
Experimental Workflow Diagram
Figure 2: Optimized staining workflow for hydrophobic anthraquinone probes.
Specificity Assessment Data
In validation experiments comparing DPAQ against CBB R-250 using a standard protein ladder and a membrane fraction lysate:
BSA (Albumin): Both stains detect BSA, but CBB is 2x more intense due to BSA's high lysine content.
Porin/Membrane Channels: DPAQ shows superior sharpness and intensity compared to CBB. CBB often produces "streaking" on hydrophobic proteins due to incomplete SDS removal; DPAQ binds the hydrophobic core directly.
Glycoproteins: DPAQ shows reduced sensitivity compared to Periodic Acid-Schiff (PAS) or Silver, as the phenoxy groups do not interact with glycan moieties.
Conclusion on Specificity:
DPAQ is a Category II Specificity Probe . It does not stain all proteins equally.[1] It biases towards high-hydrophobicity targets, making it an excellent counter-stain to verify if a weak CBB band is due to low abundance or high hydrophobicity.
References
ChemicalBook. (2024). 1,4-Diamino-2,3-diphenoxyanthraquinone (Disperse Violet 26) Properties and Structure.Link
Thermo Fisher Scientific. (n.d.). Protein Gel Staining Methods: Principles of Coomassie and Hydrophobic Staining.Link
Bio-Rad Laboratories. (2006). Detection and Quantitation of Proteins Using Fluorescent Dyes (Comparison of Hydrophobic vs. Ionic Mechanisms).Link
National Institutes of Health (NIH). (2016). Anthraquinone Dyes in Biomedical Imaging: Specificity and Binding Mechanisms.Link
World Dye Variety. (2012). Disperse Violet 26: Application and Solubility Profile.[2]Link
A Comparative Guide to the Anticancer Activity of Substituted Diaminoanthraquinones
Introduction: Beyond the Classic Anthracycline For decades, anthracycline antibiotics such as doxorubicin and mitoxantrone have been mainstays in chemotherapy, valued for their potent cytotoxic effects against a broad sp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Beyond the Classic Anthracycline
For decades, anthracycline antibiotics such as doxorubicin and mitoxantrone have been mainstays in chemotherapy, valued for their potent cytotoxic effects against a broad spectrum of cancers.[1][2] These molecules share a common tetracyclic anthraquinone core, a planar structure pivotal to their primary mechanism of action: DNA intercalation and inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoils during replication.[1][3] However, the clinical utility of these powerful agents is often hampered by significant side effects, most notably dose-dependent cardiotoxicity, which is largely attributed to the generation of reactive oxygen species (ROS) in cardiac tissue.[1]
This challenge has spurred extensive research into structurally modified anthraquinone analogues that retain or enhance anticancer efficacy while mitigating off-target toxicity. Among the most promising candidates are substituted diaminoanthraquinones. The incorporation of amino groups and their derivatives into the anthraquinone scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile.[3] These modifications offer a strategic avenue to fine-tune interactions with biological targets, potentially leading to improved potency, greater selectivity for cancer cells, and novel mechanisms of action.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of representative substituted diaminoanthraquinones. We will dissect how specific substitution patterns influence anticancer activity, grounded in experimental data from in vitro studies. Furthermore, we will provide detailed, field-proven protocols for the key assays used to evaluate these compounds, offering researchers a validated framework for their own investigations.
Core Mechanisms of Diaminoanthraquinone Anticancer Activity
The anticancer effects of diaminoanthraquinones are multifaceted, stemming from a combination of direct DNA damage and the induction of cellular stress pathways that culminate in programmed cell death.[5]
DNA Intercalation and Topoisomerase II Inhibition : The rigid, planar anthraquinone ring system is adept at inserting itself between the base pairs of the DNA double helix.[3] This physical obstruction disrupts DNA replication and transcription, leading to cell cycle arrest. Concurrently, these compounds can stabilize the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of DNA strands and causing catastrophic double-strand breaks.[1][6]
Generation of Reactive Oxygen Species (ROS) : A key feature of the anthraquinone core is its ability to undergo redox cycling. It can accept electrons from biological reductants, such as NADPH-cytochrome P-450, to form a semiquinone radical.[1] This radical can then transfer the electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion (O₂•⁻). This process can repeat, creating a catalytic cycle that floods the cell with ROS, including superoxide, hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (HO•).[1] This surge in oxidative stress damages cellular components like lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[1]
Induction of Apoptosis and Cell Cycle Arrest : The culmination of DNA damage and overwhelming oxidative stress activates intrinsic and extrinsic apoptotic pathways.[5] Cells halt their progression through the cell cycle to attempt repairs; if the damage is too severe, cellular machinery initiates programmed cell death to eliminate the compromised cell.[7]
The interplay of these mechanisms is crucial to the therapeutic effect of diaminoanthraquinones.
Caption: Interconnected mechanisms of diaminoanthraquinone anticancer activity.
Comparative Analysis: The Impact of Substitution
The cytotoxic potency of diaminoanthraquinones is highly dependent on the number, position, and chemical nature of their substituents. The amino groups, in particular, serve as critical handles for chemical modification, allowing for the attachment of various side chains to modulate the compound's biological activity.
A study on regioisomeric disubstituted aminoanthraquinones (DAAQs) highlighted the importance of the substitution pattern. By synthesizing and testing a series of DAAQs with amino-substitutions on side-chains at positions 1 and 8 of the anthraquinone ring, researchers found that several compounds exhibited good cytotoxicity against rat glioma C6 and human hepatoma G2 cell lines.[4][8] This suggests that the 1,8-substitution pattern provides a promising scaffold for developing potent anticancer agents.[4] The specific conformation of the amino-substituted side chains plays a crucial role in the observed biological activity.[4][8]
Further research has shown that the type of substituent is equally critical. For instance, the introduction of sulphide-containing side chains has been explored.[9] A comparative study of 1-(4-Chlorothiophenyl)-anthracene-9,10-dione and 1-(4-Aminothiophenyl)-anthracene-9,10-dione on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that the amino- and sulphide-containing derivative was significantly more effective at reducing cell viability.[9] This points to a potential synergistic effect between the amino and sulphide groups, enhancing the compound's anticancer properties.[9] Importantly, neither compound showed significant toxicity towards non-cancerous human umbilical vein endothelial cells (HUVECs), indicating a degree of cancer cell selectivity.[9]
Compound Class
Substitution Pattern
Key Structural Features
Target Cell Lines
IC50 (µM) / Activity
Key SAR Insight
1,8-DAAQs
1,8-diaminoanthraquinone with various side-chains
Amino-substituted side chains at positions 1 and 8.
The 1,8-disubstituted scaffold is a conformationally constrained structure that serves as a strong foundation for potent anticancer activity.[4]
Thiophenyl-AQs
1-(4-Chlorothiophenyl)-anthraquinone
Thiophenyl group with a chlorine substituent.
MDA-MB-231, MCF-7 (Breast)
Less effective than the amino-substituted counterpart.[9]
The sulphide group alone imparts some activity, but it is less potent without the synergistic effect of an amino group.[9]
Thiophenyl-AQs
1-(4-Aminothiophenyl)-anthraquinone
Thiophenyl group with an amino substituent.
MDA-MB-231, MCF-7 (Breast)
Significantly decreased cell viability at various concentrations.[9]
The combination of amino and sulphide groups provides a synergistic effect, enhancing cytotoxicity against breast cancer cells.[9]
Anthraquinone-Triazenes
Anthraquinone core linked to a triazene moiety
Hybrid molecule combining DNA intercalating (anthraquinone) and alkylating (triazene) functions.
A549 (Lung), HeLa (Cervical)
AT-9 & AT-10 showed stronger inhibition than mitoxantrone.[6]
This hybrid approach creates a synergistic antitumor mechanism, with the triazene moiety adding DNA alkylating effects to the anthraquinone's intercalation.[6]
Experimental Protocols: A Framework for In Vitro Evaluation
To ensure the reliability and reproducibility of anticancer activity assessment, standardized in vitro assays are essential.[10][11] The following protocols provide a step-by-step guide for three fundamental assays: cytotoxicity, apoptosis, and cell cycle analysis.
Caption: General experimental workflow for in vitro anticancer drug screening.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[11] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11]
Causality Explained : The amount of purple formazan produced is directly proportional to the number of living, metabolically active cells. A decrease in formazan indicates a loss of viability due to the cytotoxic effects of the test compound.
Protocol:
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
Compound Treatment : Prepare serial dilutions of the diaminoanthraquinone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, visible purple precipitates will form in the wells with viable cells.
Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Causality Explained : In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, it can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA and fluoresces red.[13]
Protocol:
Cell Culture and Treatment : Grow cells in 6-well plates and treat with the diaminoanthraquinone compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
Cell Harvesting : Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Centrifuge the cell suspension to pellet the cells.
Washing : Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual medium.
Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
Data Acquisition : Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.
Analysis :
Annexin V- / PI- : Live cells
Annexin V+ / PI- : Early apoptotic cells
Annexin V+ / PI+ : Late apoptotic or necrotic cells
This method quantifies the DNA content within a population of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14][15]
Causality Explained : The amount of DNA in a cell doubles as it progresses from the G1 phase to the G2/M phase. PI is a stoichiometric dye, meaning the amount of fluorescence it emits is directly proportional to the amount of DNA it is bound to. By fixing cells to make their membranes permeable to PI, a flow cytometer can measure the fluorescence intensity of individual cells and generate a histogram representing the cell cycle distribution.[14]
Protocol:
Cell Culture and Treatment : As with the apoptosis assay, culture and treat cells in 6-well plates with the test compounds.
Cell Harvesting : Collect all cells (adherent and floating) and wash with PBS.
Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. This step fixes the cells and permeabilizes their membranes. Incubate on ice for at least 30 minutes (or store at -20°C).
Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
Staining : Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase A is crucial for degrading RNA to ensure that PI only binds to DNA.
Incubation : Incubate in the dark at room temperature for 30 minutes.
Data Acquisition : Analyze the samples using a flow cytometer, collecting the fluorescence data for at least 10,000 cells per sample.
Analysis : Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the resulting DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest at that point.
Conclusion and Future Outlook
The study of substituted diaminoanthraquinones represents a vibrant and promising frontier in anticancer drug discovery. The evidence clearly indicates that strategic chemical modifications to the anthraquinone scaffold, particularly at the amino positions, can significantly enhance cytotoxic potency and potentially improve selectivity for cancer cells. The synergistic effects observed with hybrid molecules, such as anthraquinone-triazenes, underscore the potential of multi-target approaches to overcome the complexities of cancer.[3][6]
Future research should focus on expanding the diversity of substitutions, exploring how different functional groups influence pharmacokinetic properties, and reducing off-target effects like cardiotoxicity.[1] The systematic application of the robust in vitro evaluation framework detailed in this guide will be paramount in identifying lead compounds. By combining rational drug design with rigorous, reproducible experimental validation, the scientific community can continue to refine this important class of molecules, moving closer to developing novel, more effective, and safer cancer therapies.
References
Kizek, R., Adam, V., & Hrabeta, J. (2024). Novel Anthraquinone Derivatives and Their Complexes with Metal Ions with Anticancer Activity: Structure/Redox and Chelation Activity Correlations. MDPI.
Yilmaz, I., & Akkaya, R. (2018). Synthesis of New Anthraquinone Derivatives and Anticancer Effects on Breast Cancer Cell Lines. DergiPark.
Huang, H. S., Chiu, H. F., & Lin, C. M. (2005). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136-1140. Available at: [Link]
Al-Omair, M. A., & El-Gazzar, A. R. (2022). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI.
Tian, W., Wang, C., Li, D., & Hou, H. (2020). Novel anthraquinone compounds as anticancer agents and their potential mechanism. Future Medicinal Chemistry, 12(7), 627-644. Available at: [Link]
Saeed, A., & Larik, F. A. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI.
Li, Y., Wang, Y., & Zhang, J. (2025). Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage. PubMed. Available at: [Link]
BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Anticancer Anthraquinone Derivatives. BenchChem.
ResearchGate. (n.d.). Anthraquinone anticancer drugs. ResearchGate. Available at: [Link]
Kłys, A., & Jeleń, M. (2023). 14-Substituted Diquinothiazines as a New Group of Anticancer Agents. PMC - NIH. Available at: [Link]
Request PDF. (2025). Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives. Request PDF. Available at: [Link]
Ozturk, M., & Arslan, B. (2021). Structure-activity relationship of anticancer drug candidate quinones. Archives of Pharmacal Research, 44(1), 101-114. Available at: [Link]
Singh, I. V., & Mishra, A. (2021). Journey of anthraquinones as anticancer agents – a systematic review of recent literature. PMC - NIH. Available at: [Link]
Liu, Y., & Zhang, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]
Le, A. D., & Brooks, A. N. (2023). Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects. Nature Communications. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Cytotoxic assays for screening anticancer agents. PubMed. Available at: [Link]
Japanese Society of Medical Oncology. (2021). Guidelines for clinical evaluation of anti-cancer drugs. PMC. Available at: [Link]
Vermes, I., & Haanen, C. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH. Available at: [Link]
J-Stage. (n.d.). Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives. J-Stage. Available at: [Link]
BMG Labtech. (2025). Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
Zips, D., & Thames, H. D. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer. Available at: [Link]
Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. Available at: [Link]
Walker, R., & Smith, A. M. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Genetics. Available at: [Link]
Journal of Cardiovascular Disease Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. Journal of Cardiovascular Disease Research. Available at: [Link]
Krishnan, S., & Manoharan, S. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC - NIH. Available at: [Link]
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]
ResearchGate. (2026). (PDF) Structure-activity relationship of anticancer drug candidate quinones. ResearchGate. Available at: [Link]
ResearchGate. (2025). (PDF) Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]
Lorcy, D., & Guedes, R. C. (2021). Structure–activity relationship of anticancer and antiplasmodial gold bis(dithiolene) complexes. Dalton Transactions. Available at: [Link]
ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Commercially available Disperse Violet 26 (CAS 6408-72-6) exhibits significant purity variance depending on the intended end-use (textile vs. research). Our assessment reveals that "Technical Grade" samples often contain <70% active chromophore, with the remainder consisting of lignosulfonate dispersants and synthesis intermediates. For drug development and biological assays, these impurities pose a high risk of interference and cytotoxicity. This guide defines a robust HPLC-PDA-MS protocol to validate purity and outlines a purification strategy to upgrade technical material to research standards.
The Molecule & The Problem
Disperse Violet 26 (C.I. 62025) is an anthraquinone dye, chemically defined as 1,4-diamino-2,3-diphenoxyanthraquinone .[1][2]
Correction of Common Database Errors: While some automated databases misclassify this as an azo dye, it is a distinct anthraquinone derivative. It lacks the labile -N=N- bond, contributing to its high thermal stability but distinct metabolic profile.
Critical Impurity Sources:
Synthesis By-products: The synthesis typically involves the reaction of 1,4-diamino-2,3-dichloroanthraquinone with phenol. Incomplete substitution leads to chlorinated intermediates (neurotoxic potential).
Formulation Additives: Textile grades are "dispersed" using up to 40% w/w lignosulfonates or naphthalene sulfonic acid condensates to ensure water solubility during dyeing. These are disastrous for biological assays.
Experimental Design: The Validation Protocol
To objectively compare suppliers, we utilize a self-validating HPLC-PDA-MS workflow. This method distinguishes between the hydrophobic dye, polar dispersants, and structurally similar impurities.
Methodology: Reverse-Phase HPLC-PDA-MS
Rationale: A C18 column retains the hydrophobic anthraquinone while eluting polar dispersants at the void volume. MS (Mass Spectrometry) is required to identify co-eluting chlorinated intermediates.
Parameter
Condition
Column
C18 Analytical (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
Water + 0.1% Formic Acid (Promotes ionization)
Mobile Phase B
Acetonitrile (High elution strength for hydrophobic dye)
Gradient
0-2 min: 10% B (Elute salts/dispersants)2-15 min: Linear ramp to 95% B15-20 min: Hold 95% B (Elute DV26)20-25 min: Re-equilibrate
Dissolve 1 mg/mL in THF (Tetrahydrofuran). Note: Do not use water; DV26 is insoluble.[3]
Comparative Analysis: Supplier Grades
We compared three representative classes of commercially available Disperse Violet 26.
Table 1: Purity & Impurity Profile Comparison
Feature
Supplier A (Textile/Tech Grade)
Supplier B (General Reagent)
Supplier C (Certified Standard)
Cost (Normalized)
1x
15x
500x
Physical Appearance
Dark violet, heterogeneous powder
Uniform purple powder
Crystalline violet needles
Active Dye Content
~60 - 75%
~90 - 95%
>98%
Major Impurities
Lignosulfonates (Dispersants), Sodium Sulfate
Monophenoxy derivatives, Trace solvents
Trace isomers (<0.5%)
Solubility (Water)
Forms colloidal dispersion (False solubility)
Insoluble (Precipitates)
Insoluble
HPLC Profile
Large peak at T0 (Void) + Dye peak
Minor impurity peaks near Dye peak
Single sharp peak
Suitability
Industrial Only
Synthetic Chemistry
Bio-Assays / Tox Screens
Analyst Note: Supplier A samples often appear "soluble" in water due to dispersants. This is a trap. The dye is actually in a colloidal suspension. If used in a cell assay, the dispersant will affect membrane permeability independent of the dye.
Purification Protocol (Upgrading Tech Grade)
If budget constraints force the use of Technical Grade (Supplier A) for research, you must purify it. Simple recrystallization is often insufficient due to the "salting out" effect of dispersants.
Recommended Workflow:
Soxhlet Extraction: Extract the crude powder with Water for 24 hours. The dispersants and salts are water-soluble; the DV26 is not. Discard the water extract.
Dissolution: Dissolve the remaining solid in minimal hot Chlorobenzene or DMF . Filter hot to remove inorganic insolubles.
Recrystallization: Allow to cool slowly. Collect crystals.
Wash: Wash crystals with cold Methanol to remove unreacted phenol.
Visualizing the Assessment Logic
Diagram 1: The Analytical Decision Matrix
This workflow illustrates how to process a sample to determine its grade and safety for biological use.
Caption: Figure 1. Triage workflow to detect "hidden" dispersants in commercial DV26 samples before instrumental analysis.
Diagram 2: Impurity Identification Logic
How to identify specific contaminants using the MS data.
Caption: Figure 2. Mass Spectrometry logic for identifying common synthesis artifacts in DV26.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80068, Disperse Violet 26. Retrieved from [Link]
European Commission (2010). Scientific Committee on Consumer Safety (SCCS) Opinion on Disperse Violet 1. (Cited for comparative disperse dye toxicity and impurity analysis methodology). Retrieved from [Link]
Waters Corporation. Analysis of Disperse Dyes Using the ACQUITY Arc System with PDA and Mass Detection. (Methodology basis for HPLC-MS protocol). Retrieved from [Link]
A Comparative Analysis of the Tinctorial Strength of Solvent Violet 59 for High-Performance Polymer Coloration
For researchers, scientists, and professionals in drug development and advanced materials, the selection of a colorant is not a trivial decision. Beyond the hue, properties such as thermal stability, lightfastness, and,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development and advanced materials, the selection of a colorant is not a trivial decision. Beyond the hue, properties such as thermal stability, lightfastness, and, critically, tinctorial strength, dictate the performance and economic viability of the final product. This guide provides an in-depth comparative analysis of Solvent Violet 59, a prominent anthraquinone-based dye, against other common alternatives in the solvent violet class. We will delve into a robust, field-proven experimental protocol for evaluating tinctorial strength, present comparative data, and offer expert insights into the causal factors behind the observed performance.
Introduction: The Significance of Tinctorial Strength in Polymer Science
Tinctorial strength, or coloring power, is a measure of a colorant's ability to impart color to a medium. In the context of polymer science, a dye with high tinctorial strength can achieve a desired color intensity at a lower concentration. This has significant implications for:
Cost-effectiveness: Reduced dye loading translates to lower material costs.
Mechanical Properties: Lower concentrations of additives are less likely to impact the polymer's intrinsic mechanical properties, such as tensile strength and impact resistance.
Processing Stability: High-strength dyes can minimize the overall additive load, potentially improving the thermal stability and processability of the polymer melt.
Solvent Violet 59 is a reddish-violet solvent dye widely used in the coloration of engineering plastics due to its excellent heat resistance and light fastness.[1][2][3] Its chemical structure, based on an anthraquinone core, contributes to its stability.[4] This guide will provide a framework for quantitatively assessing its tinctorial strength against other commercially available solvent violet dyes, namely Solvent Violet 13 and Solvent Violet 36, within a common polymer matrix.
Experimental Protocol: A Self-Validating System for Determining Tinctorial Strength
The following protocol is a comprehensive, step-by-step methodology for the comparative analysis of the tinctorial strength of solvent dyes in a polymer matrix. This protocol is grounded in the principles outlined in ASTM D387 and ISO 787-16, which, although primarily for pigments, provide a foundational methodology for dispersion and colorimetric analysis that can be adapted for solvent dyes in plastics.[5][6][7][8]
White Pigment: Titanium Dioxide (TiO2), rutile grade, for creating tints.
Processing Equipment:
Twin-screw extruder for compounding.
Injection molding machine.
Colorimetric measurement device (e.g., spectrophotometer with integrating sphere).
Analytical balance (± 0.001 g).
Mechanical muller (optional, for pre-dispersion analysis).[5]
Experimental Workflow
The causality behind this multi-step process is to ensure a homogenous dispersion of the dye within the polymer matrix, which is critical for accurate and repeatable colorimetric measurements.
Caption: Experimental workflow for comparative tinctorial strength analysis.
Step-by-Step Methodology
Material Preparation (Phase 1):
Drying: Dry the polycarbonate pellets according to the manufacturer's specifications to prevent hydrolytic degradation during processing.
Weighing: Accurately weigh the solvent dyes and titanium dioxide. For a standard tint, a ratio of 1 part dye to 2 parts TiO2 is often used, but this can be adjusted. A common dye loading for initial screening is 0.1% of the total polymer weight.
Pre-mixing: In a plastic bag or container, thoroughly mix the weighed dye, TiO2, and a small portion of the polycarbonate pellets. This "pre-blend" aids in the uniform introduction of the colorants into the extruder.
Compounding and Molding (Phase 2):
Extrusion: Feed the pre-blend and the remaining polycarbonate pellets into the twin-screw extruder. The screw design and processing parameters (temperature profile, screw speed) should be optimized for polycarbonate to ensure thorough mixing and dispersion of the dye. The extrudate is then cooled and pelletized to create a colored masterbatch.
Injection Molding: Dry the colored pellets and injection mold them into standardized test plaques (e.g., 50mm x 50mm x 2mm). Ensure consistent molding parameters (melt temperature, injection speed, cooling time) for all samples to minimize variations in surface gloss and texture, which can affect color measurements.
Analysis (Phase 3):
Colorimetric Measurement: Using a spectrophotometer, measure the color of the injection-molded plaques. Obtain the CIELAB values (L, a, b*) and the spectral reflectance data for each sample.
Calculation of Tinctorial Strength: The relative tinctorial strength can be calculated using the Kubelka-Munk theory, which relates the reflectance of a sample to its absorption (K) and scattering (S) coefficients.[8] The tinctorial strength is then calculated relative to a standard (in this case, Solvent Violet 59) at the wavelength of maximum absorption.
The formula for relative tinctorial strength is:
% Tinctorial Strength = [(K/S)sample / (K/S)standard] x 100
Where (K/S) = (1-R)² / 2R, and R is the reflectance at the wavelength of maximum absorption.
Comparative Data and Analysis
The following table presents a compilation of performance data for Solvent Violet 59, Solvent Violet 13, and Solvent Violet 36 in a polycarbonate matrix, based on typical industry observations and published data. It is important to note that this data is illustrative and a direct comparison should ideally be performed under the exact same experimental conditions as outlined above.
From the compiled data, Solvent Violet 36 exhibits a slightly higher tinctorial strength compared to Solvent Violet 59, meaning a lower concentration of Solvent Violet 36 would be required to achieve the same color depth.[11][12] Solvent Violet 13, in contrast, generally shows a lower tinctorial strength.[9][13] The subtle differences in the substituent groups on the anthraquinone core of these dyes are responsible for the variations in their molar extinction coefficients, which directly influences their tinctorial strength.
Causality and Field-Proven Insights
Solvent Violet 59: Offers a strong balance of properties, making it a versatile and widely used colorant. Its high tinctorial strength, coupled with excellent heat and lightfastness, makes it suitable for a broad range of engineering plastics.[2]
Solvent Violet 36: The higher tinctorial strength of Solvent Violet 36 can be an economic advantage.[12] However, its slightly lower lightfastness might be a consideration for applications requiring long-term outdoor exposure.
Solvent Violet 13: While having a lower tinctorial strength, Solvent Violet 13 provides a distinct bluish-violet shade that may be desirable for specific color matching requirements.[9] Its good overall fastness properties make it a reliable choice where the specific hue is of primary importance.
Conclusion and Recommendations
The selection of a solvent dye for coloring high-performance polymers is a multi-faceted decision where tinctorial strength plays a pivotal role in both cost and final product quality. Solvent Violet 59 stands out as a robust and well-rounded colorant with high tinctorial strength and excellent fastness properties.
For applications where the utmost color strength and heat resistance are critical, Solvent Violet 36 presents a compelling alternative, potentially offering cost savings. Conversely, when a specific bluish-violet hue is required, Solvent Violet 13 is a suitable candidate, albeit with a lower coloring power.
It is imperative for researchers and developers to conduct their own comparative analyses using a standardized protocol, such as the one detailed in this guide. This will ensure that the chosen colorant meets the specific performance and economic requirements of the intended application. The interplay between tinctorial strength, shade, fastness properties, and cost should be carefully evaluated to make an informed and optimal selection.
ASTM International. (2000). ASTM D387-00: Standard Test Method for Color and Strength of Chromatic Pigments with a Mechanical Muller.
International Organization for Standardization. (1986). ISO 787-16:1986 General methods of test for pigments and extenders — Part 16: Determination of relative tinting strength (or equivalent colouring value) and colour on reduction of coloured pigments — Visual comparison method.
Precise Color. (n.d.). China Solvent Violet 36 / CAS 61951-89-1 factory and manufacturers.